molecular formula C17H25N3O2 B2780846 N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953985-99-4

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Número de catálogo: B2780846
Número CAS: 953985-99-4
Peso molecular: 303.406
Clave InChI: RPJKJUWVKHWQTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a high-purity chemical reagent designed for advanced research applications. This oxalamide derivative is intended for in vitro biochemical and pharmacological studies. Researchers can investigate its potential as a structural analog to other documented oxalamide compounds, which have shown research value as antagonists for specific G protein-coupled receptors (GPCRs), such as the lysophosphatidic acid receptor 5 (LPA5) . The molecular structure, featuring a cyclopentyl group and a substituted phenethyl moiety, is characteristic of compounds studied for their ability to modulate receptor function in cellular signaling pathways . The product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Propiedades

IUPAC Name

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKJUWVKHWQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Material Safety Data Sheet (MSDS) for CAS 1396811-10-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Taselisib (GDC-0032) for Research Professionals

Executive Summary

This guide provides a comprehensive technical overview of Taselisib (CAS 1396811-10-1), also known as GDC-0032. Taselisib is a highly potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family. It possesses a unique inhibitory profile, potently targeting the p110α, p110δ, and p110γ isoforms while largely sparing the p110β isoform. This β-sparing characteristic is believed to mitigate some of the toxicities, such as severe hyperglycemia, associated with pan-PI3K inhibitors.

A key area of investigation for Taselisib is in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1] These mutations are prevalent in a variety of solid tumors, particularly breast cancer, and lead to constitutive activation of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism.[1] Preclinical and clinical data have demonstrated that Taselisib has enhanced activity in PIK3CA-mutant cancer models.[2] This guide will delve into the compound's physicochemical properties, safety and handling protocols, detailed mechanism of action, and field-proven experimental methodologies for its application in a research setting.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research. Taselisib is a complex heterocyclic molecule with specific solubility and stability characteristics that must be considered for experimental design.

PropertyValueSource(s)
CAS Number 1396811-10-1 (primary) / 1282512-48-4[3][4][5]
Synonyms GDC-0032, GDC0032, RG-7604, RG7604[6][7][8]
IUPAC Name 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][3][5]benzoxazepin-9-yl]pyrazol-1-yl]propanamide[3]
Molecular Formula C₂₄H₂₈N₈O₂[3][5]
Molecular Weight 460.53 g/mol [4][8]
Appearance White to off-white solid powder[9]
Solubility DMSO: ≥ 25 mg/mL (e.g., 92 mg/mL or 70 mg/mL reported) Water: Insoluble Ethanol: Insoluble[4][5][8]
Storage (Solid) Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C[9]
Storage (In Solvent) -80°C for up to 1 year -20°C for up to 6 months[8]

Section 2: Safety and Handling Precautions

> DISCLAIMER: This section provides a summary of safety and handling information for research laboratory use and is based on publicly available data. It is not a substitute for a formal, legally-required Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the chemical supplier. Always consult the supplier-specific SDS before handling this compound and adhere to all institutional and governmental safety regulations.

Hazard Identification

Taselisib is a potent bioactive molecule designed to interfere with critical cellular signaling pathways. While a comprehensive, publicly available toxicology report for occupational exposure is limited, data from clinical trials can inform potential hazards.

  • Primary Risks: As a potent kinase inhibitor, Taselisib should be considered a hazardous compound with the potential for systemic effects upon exposure. The product is intended for research use only and is not for human or veterinary use.[5]

  • Observed Clinical Adverse Events: In human clinical trials, common treatment-related adverse events included diarrhea, hyperglycemia, rash, stomatitis (mouth sores), decreased appetite, and nausea.[2][10] These on-target toxicities highlight the systemic importance of the PI3K pathway and suggest that accidental exposure could lead to similar effects.[11]

Recommended Handling and Personal Protection

Due to its potency and potential hazards, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions only in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of aerosolized powder.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: Wear a fully buttoned lab coat.

  • Hygiene: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed, light-resistant container in a secure, designated location according to the temperature guidelines in Table 1.[9]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.

Section 3: Mechanism of Action and Biological Pathway

Taselisib exerts its anti-tumor activity by targeting the PI3K/Akt/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancer.[1] Its efficacy is particularly pronounced in tumors with activating mutations in PIK3CA.

Selective Inhibition of PI3K Isoforms

The Class I PI3K family consists of four isoforms: α, β, δ, and γ. Taselisib is a potent inhibitor of the α, δ, and γ isoforms, with reported Ki values in the sub-nanomolar range (Ki = 0.29 nM for PI3Kα, 0.12 nM for PI3Kδ, and 0.97 nM for PI3Kγ).[4] Critically, it is over 30-fold more selective for PI3Kα over PI3Kβ (Ki = 9.1 nM).[4][7]

Causality: The rationale for a β-sparing inhibitor stems from the observation that PI3Kβ signaling is important for insulin-mediated glucose uptake in peripheral tissues. Inhibition of PI3Kβ is thought to contribute significantly to the hyperglycemia seen with pan-PI3K inhibitors. By sparing this isoform, Taselisib was designed to have a wider therapeutic window.[1]

Dual-Action Inhibition in PIK3CA-Mutant Cells

Research has revealed that Taselisib has a unique dual mechanism of action that distinguishes it from other PI3K inhibitors.[1]

  • ATP-Competitive Inhibition: Like many kinase inhibitors, Taselisib binds to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2]

  • Degradation of Mutant p110α: Uniquely, Taselisib has been shown to induce the proteasome-dependent degradation of mutant p110α protein, without significantly affecting the wild-type protein.[1]

Causality: This dual action provides a more sustained and profound inhibition of the pathway. By removing the mutant kinase protein, the cell cannot easily overcome the drug's effect through feedback mechanisms that might otherwise increase kinase expression or activity. This leads to enhanced potency and durable pathway suppression in PIK3CA-mutant tumor models.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling and the point of intervention for Taselisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K (p110α / p85) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Taselisib Taselisib (GDC-0032) Taselisib->PI3K Inhibits & Degrades Mutant p110α Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Gene Transcription (Proliferation, Survival, Metabolism) S6K->Proliferation Protein Synthesis EIF4EBP1->Proliferation Protein Synthesis

Caption: PI3K/Akt/mTOR pathway showing Taselisib's inhibitory action.

Section 4: Key Experimental Protocols and Workflows

As a Senior Application Scientist, the true test of a compound is its robust and reproducible performance in the lab. The following protocols are designed to be self-validating systems for assessing the activity of Taselisib.

Protocol: In Vitro Cell Proliferation Assay (IC₅₀ Determination)

This protocol determines the concentration of Taselisib required to inhibit 50% of cell growth in a PIK3CA-mutant cancer cell line (e.g., MCF-7, Cal-33).

Methodology Rationale: A crystal violet assay is chosen for its simplicity, low cost, and robustness. It measures total adherent cell biomass, providing a reliable endpoint for proliferation over several cell cycles (72-96 hours), which is sufficient time for a cytostatic or cytotoxic agent to take effect.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count a log-phase culture of a PIK3CA-mutant cell line.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Taselisib in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. A typical 8-point dilution series might range from 20 µM to 1 nM (2X). Include a vehicle control (e.g., 0.2% DMSO in medium).

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells, resulting in a 1X final concentration.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Staining and Quantification:

    • Gently wash the wells twice with 200 µL of PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the wells twice with 200 µL of PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution (in 25% methanol) for 20 minutes.

    • Wash the plate extensively with deionized water until the background is clear. Air dry completely.

    • Solubilize the stain by adding 100 µL of 100% methanol or 10% acetic acid to each well.

    • Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability (%) against the log-transformed drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol: Western Blot for Pathway Inhibition Analysis

This protocol validates that Taselisib is inhibiting its intended target pathway by measuring the phosphorylation status of downstream effectors like Akt.

Methodology Rationale: Western blotting provides direct evidence of target engagement. A decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical and reliable biomarker for PI3K pathway inhibition.[12] Comparing the level of p-Akt to total Akt levels ensures that any observed decrease is due to inhibition of phosphorylation, not a change in total protein expression.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and allow them to attach overnight.

    • Treat cells with Taselisib at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.

    • Wash cells with ice-cold PBS and lyse them on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., Rabbit anti-p-Akt S473 and Rabbit anti-Total Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film. Densitometry can be used to quantify the p-Akt/Total Akt ratio.

General Experimental Workflow Visualization

The following diagram outlines a logical workflow for characterizing a PI3K inhibitor like Taselisib.

Workflow start Start: Hypothesis (Inhibitor targets PI3K) biochem Biochemical Assay (In-vitro kinase assay) Determine Ki values start->biochem cell_prolif Cell-Based Assay 1: Proliferation (Determine IC50 in mutant vs WT cells) biochem->cell_prolif Confirm cellular potency pathway_val Cell-Based Assay 2: Target Validation (Western Blot for p-Akt) cell_prolif->pathway_val Confirm mechanism apoptosis Functional Assay: Apoptosis (Annexin V / Caspase-3) pathway_val->apoptosis Assess downstream effect invivo In-Vivo Model (Xenograft Tumor Growth) Assess TGI apoptosis->invivo Validate in complex model pkpd PK/PD Analysis (Correlate drug exposure with target inhibition) invivo->pkpd Relate dose to effect conclusion Conclusion: Efficacy & Mechanism Confirmed pkpd->conclusion

Caption: A logical workflow for preclinical evaluation of Taselisib.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51001932, Taselisib. [Link]

  • ResearchGate (n.d.). Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

  • Juric, D. et al. (2017). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery. [Link]

  • The ASCO Post (2017). Taselisib, a PI3K Inhibitor, Shrinks Tumors in Early Breast Cancer, with Added Activity in Patients with PI3KCA Mutation. [Link]

  • Baselga, J. et al. (2018). Phase III study of taselisib (GDC-0032) + fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology. [Link]

  • Mayer, I.A. et al. (2019). Management of toxicity to isoform α-specific PI3K inhibitors. Annals of Oncology. [Link]

  • Zumsteg, Z.S. et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. [Link]

  • Juric, D. et al. (2018). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PMC. [Link]

Sources

Comprehensive Physicochemical Profiling of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Oxalamide Scaffold

In contemporary medicinal chemistry, the oxalamide (ethanediamide) core has emerged as a highly versatile, privileged scaffold[1]. Characterized by a central N,N′ -di-substituted structure, oxalamides serve as rigid, planar linkers capable of acting as dual hydrogen-bond donors and acceptors[1].

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a highly functionalized derivative that strategically combines this core with a lipophilic cyclopentyl ring and a basic tertiary amine. Historically, structurally analogous oxalamide derivatives have demonstrated potent biological activities across diverse therapeutic areas. These include the inhibition of HIV-1 entry via gp120 antagonism[2], the disruption of microtubule dynamics by binding to the colchicine site of tubulin[3], and remarkable efficacy in anti-plasmodial profiling against chloroquine-resistant strains[4]. Furthermore, recent advancements in green chemistry have streamlined the synthesis of such scaffolds, utilizing highly atom-economical ruthenium-catalyzed acceptorless dehydrogenative coupling[5].

This whitepaper deconstructs the physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) implications, and the self-validating analytical protocols required to characterize this specific compound for preclinical drug development.

Structural Deconstruction & Calculated Descriptors

The pharmacological behavior of this compound is dictated by three distinct structural modules:

  • The Cyclopentyl Ring: A highly lipophilic moiety that drives the molecule into deep, hydrophobic protein pockets (e.g., the S1 pocket of metalloproteases).

  • The Oxalamide Core: A rigid linker that restricts conformational flexibility. This minimizes the entropic penalty upon target binding and provides two critical N-H hydrogen bond donors[1].

  • The 4-(dimethylamino)phenethyl Group: Introduces an aromatic spacer and a basic tertiary amine, which serves as a pH-dependent ionization center.

Table 1: Quantitative Physicochemical Descriptors
PropertyValuePharmacological Implication
Molecular Formula C₁₇H₂₅N₃O₂Fits comfortably within Lipinski's Rule of 5.
Molecular Weight 303.40 g/mol Optimal for oral bioavailability and rapid cellular permeation.
Topological Polar Surface Area (TPSA) ~61.4 ŲExcellent predictor for high intestinal permeability and potential BBB penetration.
Hydrogen Bond Donors 2Provided entirely by the rigid oxalamide core[1].
Hydrogen Bond Acceptors 3Two carbonyl oxygens and one tertiary amine nitrogen.
Rotatable Bonds 7Moderate flexibility; the oxalamide core restricts excessive rotation.
Predicted pKa (Amine) ~8.5Molecule will be >99% ionized in the stomach, and ~10% ionized in blood plasma.
Predicted LogP 2.8 - 3.2Ideal lipophilicity for membrane partitioning without excessive non-specific binding.

ADME Dynamics: Causality in Pharmacokinetics

The presence of the basic dimethylamino group (pKa ~8.5) creates a highly dynamic solubility profile across the gastrointestinal (GI) tract.

  • Gastric Environment (pH 1.2 - 2.0): The tertiary amine is fully protonated. The resulting positive charge dramatically enhances thermodynamic solubility, allowing the compound to fully dissolve in gastric fluids.

  • Intestinal Environment (pH 6.5 - 7.4): As the compound transitions into the duodenum, the pH approaches the molecule's pKa. The fraction of the neutral, un-ionized species increases significantly. While this reduces aqueous solubility (risking precipitation), it exponentially increases the compound's lipophilicity (LogD), driving rapid passive diffusion across the enterocyte lipid bilayer.

Understanding this causality is critical: the compound relies on a "dissolve-then-permeate" mechanism, characteristic of BCS (Biopharmaceutics Classification System) Class II drugs.

Self-Validating Analytical Protocols

To empirically validate the predicted properties of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, rigorous, artifact-free analytical workflows are required.

Protocol A: LogD(7.4) Determination via Shake-Flask LC-MS/MS

Rationale: Computational models often fail to account for the intramolecular hydrogen bonding of the rigid oxalamide core. Empirical measurement is mandatory.

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours, then separate.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual assay, ensuring the concentration ratios remain absolute.

  • Partitioning: Spike 10 µM of the compound into a vial containing 500 µL of saturated octanol and 500 µL of saturated PBS. Shake at 800 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.

    • Causality: Mechanical shaking induces micro-emulsions (microscopic octanol droplets suspended in water). Without high-speed centrifugation, these droplets carry the lipophilic compound into the aqueous phase, falsely lowering the measured LogD.

  • Quantification: Sample both phases carefully. Quantify using a triple quadrupole LC-MS/MS. Include Propranolol as an internal, self-validating reference standard.

Protocol B: Kinetic Solubility via Laser Nephelometry

Rationale: Traditional UV-Vis methods are prone to interference from UV-absorbing impurities. Nephelometry measures light scattering from insoluble particulates, providing a label-free thermodynamic boundary.

  • Serial Dilution: Prepare a 10 mM stock in 100% DMSO. Perform a 12-point serial dilution in DMSO.

    • Causality: Maintaining the compound in pure DMSO until the final step ensures that precipitation only occurs due to aqueous insolubility, not intermediate solvent shock.

  • Aqueous Spiking: Transfer 2 µL of each dilution into 198 µL of PBS (pH 7.4).

    • Causality: The final DMSO concentration is locked at exactly 1.0%. Higher DMSO concentrations act as a co-solvent, artificially inflating solubility and invalidating in vivo extrapolations.

  • Equilibration & Reading: Incubate at 37°C for 24 hours with orbital shaking. Read the plate using a laser nephelometer. The solubility limit is the highest concentration point before a statistically significant increase in relative light scattering units (RNU) occurs.

Visualizing Workflows & Pharmacological Trajectories

Workflow A Compound Synthesis B LC-MS/MS Purity >95% A->B QC Check C LogD (pH 7.4) Shake-Flask B->C Lipophilicity D Kinetic Solubility Nephelometry B->D Aqueous Boundary E PAMPA Permeability C->E ADME Profiling D->E

Fig 1. Sequential physicochemical characterization workflow for oxalamide derivatives.

Mechanism Ligand N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Target Hydrophobic Binding Site (e.g., Tubulin Colchicine Site) Ligand->Target Hydrophobic & Electrostatic Interactions Complex Ligand-Target Complex (H-Bonding via Oxalamide Core) Target->Complex Conformational Locking Arrest Target Inhibition & Downstream Cellular Arrest Complex->Arrest Pathway Disruption

Fig 2. Putative pharmacological mechanism of target inhibition via the oxalamide scaffold.

References

  • Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT. RSC Advances (2024). Available at: [Link]

  • Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry (2020). Available at: [Link]

  • The discovery and development of oxalamide and pyrrole small molecule inhibitors of gp120 and HIV entry. Current Topics in Medicinal Chemistry (2019). Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters (2020). Available at: [Link]

Sources

Methodological & Application

How to dissolve N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: A Senior Scientist's Guide to the Solubilization and Application of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in DMSO for In Vitro Cell-Based Assays

Abstract: The effective delivery of novel chemical entities to in vitro cell models is foundational to modern drug discovery and biological research. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, an oxalamide derivative, is presumed to be hydrophobic, presenting a significant challenge for its dissolution in aqueous cell culture media. This document provides a comprehensive, field-proven protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) as a vehicle. We will detail the preparation of high-concentration master stocks, subsequent dilution to non-cytotoxic working concentrations, and best practices for ensuring solution stability and experimental reproducibility. The causality behind each step is explained to empower researchers with the ability to adapt and troubleshoot the methodology effectively.

Section 1: Foundational Principles

Physicochemical Profile & Solubilization Strategy

Rationale for DMSO Selection: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a unique ability to dissolve a wide array of both non-polar and polar compounds[3][4]. Its miscibility with water and many organic solvents makes it an ideal vehicle for preparing concentrated stock solutions of hydrophobic test articles that can then be diluted into cell culture media[4][5]. Similar oxalamide-based compounds have been noted for their high solubility in DMSO[6].

For the purpose of providing concrete calculational examples in this guide, we will use an estimated Molecular Weight (MW). Based on similar structures, an estimated MW of 331.45 g/mol will be used. Researchers must obtain the actual MW from the compound supplier for accurate molarity calculations.

PropertyEstimated Value / ObservationRationale & Implication for Handling
Molecular Formula C19H29N3O2High carbon-to-heteroatom ratio suggests hydrophobicity.
Molecular Weight (MW) ~331.45 g/mol Crucial for all molarity calculations. Must be confirmed by supplier.
Aqueous Solubility Predicted to be low.Direct dissolution in cell culture media is likely to fail, leading to precipitation[2][7].
Recommended Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture grade DMSO is required to create a high-concentration primary stock.
The Critical Role of DMSO Concentration in Cell Culture

While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular effects from growth inhibition to apoptosis and cytotoxicity[8][9][10].

The "DMSO Budget": The final concentration of DMSO in the cell culture well is a critical experimental parameter that must be controlled and reported.

  • Safe Limit: For most cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is considered safe and non-influential[11].

  • Tolerable Limit: Some less sensitive cell lines may tolerate up to 0.5% (v/v) , but this must be empirically validated[9][11].

  • Toxic Threshold: Concentrations approaching and exceeding 1.0% (v/v) often lead to significant cell death and confounding experimental results[8][10][12].

Self-Validating System: Every experiment must include a "vehicle control" group. This group is treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This ensures that any observed cellular phenotype is attributable to the compound itself and not the solvent vehicle.

Section 2: Experimental Protocols

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions. Working with high concentrations minimizes the final volume of DMSO introduced into the cell culture wells.

Materials:

  • N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide powder

  • Anhydrous, cell culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber or light-blocking, polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated P200 and P1000 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Calculation: The fundamental formula for calculating the required mass is: Mass (g) = Target Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [13]

Example Calculation for 1 mL of a 10 mM Stock (using estimated MW):

  • Mass (mg) = (10 mmol/L) x (0.001 L) x (331.45 g/mol ) x (1000 mg/g)

  • Mass (mg) = 3.31 mg

Step-by-Step Methodology:

  • Preparation: Bring the compound vial and the bottle of anhydrous DMSO to room temperature inside a laminar flow hood to prevent water condensation upon opening.

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 3.31 mg) of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Scientist's Note: Use anti-static weigh paper or a weigh boat. Tare the balance with the empty, capped tube before adding the powder for the most accurate measurement. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve the 10 mM concentration. Add the calculated volume of room-temperature DMSO to the tube containing the compound powder.

    • Formula:Volume (µL) = [Mass (mg) / 331.45 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000

  • Dissolution: a. Cap the tube tightly and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step. c. Place the tube in a bath sonicator at room temperature for 5-10 minutes[14]. This uses ultrasonic waves to break apart small compound agglomerates. d. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again[14].

  • Final Quality Control: Perform a final visual inspection to ensure the solution is completely clear and free of any precipitate. A fully dissolved stock is critical for accurate downstream dilutions.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking tubes[13].

  • Labeling: Label each aliquot clearly with: Compound Name, Stock Concentration (10 mM), Solvent (DMSO), Preparation Date, and Researcher's Initials[13][15].

  • Storage: Store the aliquots at -20°C for routine use or -80°C for long-term archival storage[13].

Protocol: Preparation of Working Solutions for Cell Dosing

This protocol describes the serial dilution of the 10 mM master stock into complete cell culture medium to achieve the desired final concentrations for treating cells.

Key Principle: Avoiding Precipitation Hydrophobic compounds can precipitate ("crash out") when a concentrated DMSO stock is rapidly diluted into an aqueous medium[1][2]. The key to preventing this is to perform the dilution in a stepwise manner and ensure rapid mixing while maintaining a low final DMSO concentration.

Example Dilution Table (Targeting a Final DMSO concentration of 0.1%): This example assumes a 1:1000 final dilution factor (10 mM stock -> 10 µM final). The stock is first diluted into an intermediate volume of medium before being added to the wells.

Final Compound Conc. (µM)Master Stock (10 mM) VolumeVolume of Pre-warmed MediumIntermediate Conc. (µM)Final DMSO % (v/v)
10 2 µL1998 µL10 µM0.1%
5 1 µL1999 µL5 µM0.05%
1 0.2 µL (or 2µL of 1mM intermediate)1999.8 µL1 µM0.01%
0 (Vehicle Control) 2 µL (DMSO only)1998 µL0 µM0.1%

Step-by-Step Methodology:

  • Preparation: Pre-warm the complete cell culture medium (containing serum, if used) to 37°C in a water bath.

  • Thaw Stock: Remove a single aliquot of the 10 mM master stock from the -20°C freezer and allow it to thaw completely at room temperature. Centrifuge the tube briefly (5-10 seconds) to pull all liquid to the bottom.

  • Intermediate Dilution: In a sterile conical tube, add the required volume of pre-warmed medium (e.g., 1998 µL for the 10 µM example).

  • Crucial Step - Addition & Mixing: While gently vortexing or swirling the tube of medium, add the small volume of the master stock (e.g., 2 µL) directly into the medium[14]. Do not pipette the stock onto the wall of the tube. This rapid dispersion is critical to prevent precipitation.

  • Final Application: Immediately use this freshly prepared working solution to treat your cells. For a 6-well plate containing 2 mL of medium per well, you would replace the existing medium with 2 mL of your prepared working solution.

  • Vehicle Control: Crucially , prepare a vehicle control by adding the same volume of pure DMSO (e.g., 2 µL) to an equivalent volume of medium (e.g., 1998 µL). This solution should be added to at least one well of your cell plate to monitor the effect of the solvent alone.

Section 3: Visualization of Workflows

The following diagrams illustrate the key protocols described above, ensuring a clear and logical execution of the experimental steps.

G cluster_prep Master Stock Preparation weigh 1. Weigh Compound (e.g., 3.31 mg) add_dmso 2. Add Anhydrous DMSO (Calculated Volume) weigh->add_dmso dissolve 3. Dissolve (Vortex & Sonicate) add_dmso->dissolve qc 4. Visual QC (Check for Precipitate) dissolve->qc aliquot 5. Aliquot & Label (Single-Use Volumes) qc->aliquot store 6. Store (-20°C / -80°C) aliquot->store

Caption: Workflow for preparing a concentrated master stock solution.

G cluster_working Working Solution & Cell Dosing thaw 1. Thaw Stock (Single Aliquot) add_stock 3. Add Stock to Media (While Vortexing) thaw->add_stock warm_media 2. Pre-warm Media (37°C) warm_media->add_stock apply 4. Apply to Cells (Immediately) add_stock->apply

Caption: Workflow for diluting master stock to a working solution for cell treatment.

Section 4: References

  • Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

  • Thanh, L. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from BPS Bioscience. [Link]

  • Al-Absi, A. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Keyence. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Retrieved from ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from MP Biomedicals. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Vu, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Korb, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Radboud University. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from Radboud University. [Link]

  • BioNetwork. (2012). Serial Dilution for Cell Cloning. YouTube. [Link]

  • de Souza, C. C., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from ASM. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from ResearchGate. [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from ResearchGate. [Link]

  • Ganesh, S. D., et al. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. Molbank. [Link]

Sources

Application Note: Step-by-Step Chemical Synthesis Protocol for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unsymmetrical oxalamides are highly valued in medicinal chemistry as rigid hydrogen-bonding linkers, bioisosteres, and versatile pharmacophores. The synthesis of target compound N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide requires a highly controlled, sequential amidation strategy to prevent the formation of unwanted symmetrical bis-oxalamides[1].

To achieve this, the protocol leverages diethyl oxalate as a bifunctional electrophile rather than oxalyl chloride. Oxalyl chloride is often too reactive, leading to rapid double-addition. Diethyl oxalate allows for precise kinetic control[2].

The causality of this two-step reaction relies on the electronic modulation of the intermediate:

  • Kinetic Control (Phase 1): The first aminolysis with cyclopentylamine is highly exothermic. By performing this dropwise at 0 °C, we isolate the mono-addition product (ethyl N-cyclopentyloxamate)[3].

  • Thermodynamic Activation (Phase 2): Once the first amide bond is formed, the electron-donating resonance of the amide nitrogen significantly reduces the electrophilicity of the remaining ester carbonyl. Consequently, the second aminolysis with 4-(dimethylamino)phenethylamine requires thermal activation (reflux) to drive the reaction to completion[2].

Retrosynthetic Strategy & Workflow

The synthesis is divided into two distinct phases, allowing for the isolation and purification of the intermediate to ensure a high-purity final product.

SynthesisWorkflow DO Diethyl Oxalate (Electrophile) INT Ethyl N-cyclopentyloxamate (Mono-amide Intermediate) DO->INT 0 °C to RT - EtOH CPA Cyclopentylamine (Nucleophile 1) CPA->INT TGT N1-cyclopentyl-N2-(4-(dimethylamino) phenethyl)oxalamide INT->TGT Reflux, 4-12 h - EtOH DMP 4-(Dimethylamino)phenethylamine (Nucleophile 2) DMP->TGT

Figure 1: Two-step sequential aminolysis workflow for unsymmetrical oxalamide synthesis.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative metrics and analytical checkpoints for both the intermediate and the target compound to ensure a self-validating experimental workflow.

ParameterPhase 1 (Intermediate)Phase 2 (Target Compound)
Chemical Formula C9H15NO3C19H29N3O2
Molecular Weight 185.22 g/mol 331.46 g/mol
Expected Yield 75% – 85%65% – 80%
Physical State Colorless oil / Low-melting solidCrystalline solid
Key IR Markers (KBr) ~1755 cm⁻¹ (Ester C=O), ~1680 cm⁻¹ (Amide)~1660-1680 cm⁻¹ (Bis-amide C=O)
Purification Method Vacuum Distillation or Flash ChromatographyRecrystallization (EtOH/Water)

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl N-cyclopentyloxamate (Desymmetrization)

Objective: Achieve monoamidation while suppressing the formation of N,N'-dicyclopentyloxalamide.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen gas inlet to maintain an inert atmosphere.

  • Electrophile Preparation: Charge the flask with diethyl oxalate (14.6 g, 100 mmol, 1.0 equiv) and 50 mL of anhydrous ethanol (or diethyl ether)[3].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Critical Step: Failure to chill the electrophile will result in double-amidation.

  • Nucleophile Addition: Dissolve cyclopentylamine (8.5 g, 100 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol. Transfer this to the addition funnel.

  • Dropwise Aminolysis: Add the cyclopentylamine solution dropwise over 45 minutes. Maintain the internal temperature below 5 °C throughout the addition[3].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The intermediate will appear as a new spot with a lower Rf than diethyl oxalate.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove ethanol. Purify the crude residue via vacuum distillation (or silica gel chromatography) to afford pure ethyl N-cyclopentyloxamate[2].

Phase 2: Synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Objective: Overcome the deactivated electrophilicity of the oxamate ester to form the final unsymmetrical bis-amide.

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a water-cooled reflux condenser.

  • Reagent Mixing: Dissolve the purified ethyl N-cyclopentyloxamate (9.26 g, 50 mmol, 1.0 equiv) in 40 mL of absolute ethanol.

  • Second Aminolysis: Add 4-(dimethylamino)phenethylamine (8.21 g, 50 mmol, 1.0 equiv) to the flask in one single portion.

  • Thermal Activation: Heat the reaction mixture to reflux (approximately 78 °C) using an oil bath or heating mantle. Stir vigorously for 8 to 12 hours. Note: The reduced electrophilicity of the mono-amide necessitates this thermal energy to overcome the activation barrier[2].

  • Reaction Monitoring: Monitor the consumption of the oxamate intermediate via LC-MS or TLC (Dichloromethane/Methanol, 9:1).

  • Crystallization: Upon reaction completion, remove the heat source and allow the mixture to cool slowly to room temperature. The target unsymmetrical oxalamide will typically precipitate out of the ethanol solution as a crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol to remove any unreacted starting materials.

  • Final Purification: If the purity is insufficient, recrystallize the solid from a boiling mixture of ethanol and water. Dry the final product under high vacuum at 40 °C for 12 hours to yield pure N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

Safety & Handling

  • Diethyl Oxalate: Combustible liquid; causes serious eye damage. Handle in a well-ventilated fume hood.

  • Amines (Cyclopentylamine & Phenethylamine derivatives): Corrosive and toxic if swallowed or inhaled. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Pressurized Systems: Ensure the reflux apparatus is open to a nitrogen line or bubbler to prevent pressure buildup during heating.

References

  • Title: Modular Chiral Bisoxalamide-Copper Catalyzed Asymmetric Oxo-Diels-Alder Reaction. Source: ResearchGate. URL: [Link]

  • Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors: General procedure for the preparation of the N-alkyl oxamates. Source: Taylor & Francis. URL: [Link]

Sources

Application Notes & Protocols: Dosing Guidelines for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Disclaimer: N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a novel compound with limited publicly available data. The following application notes and protocols are based on established principles of preclinical drug development for novel small molecules. All procedures involving animal models must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.[1]

Introduction and Scientific Context

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic small molecule featuring a disubstituted oxalamide core. The structure integrates two key pharmacophores: a phenethylamine moiety and an oxalamide linker.

  • Phenethylamine Scaffold: The (4-(dimethylamino)phenethyl) group is a derivative of β-phenylethylamine (PEA). PEA and its analogs are known to act as central nervous system (CNS) stimulants by modulating monoamine neurotransmission, particularly by promoting the release of dopamine and norepinephrine.[2][3] Studies on methylated PEA derivatives in mice have shown dose-dependent analgesic and behavioral effects, suggesting that this part of the molecule is likely to confer neuroactive properties.[4][5]

  • Oxalamide Core: The oxalamide scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[6] Derivatives have been developed as enzyme inhibitors targeting neuraminidase for antiviral applications, α-glucosidase for diabetes, and inosine monophosphate dehydrogenase (IMPDH) for immunosuppression.[6][7] More recently, oxalamides have been investigated as potent, heme-displacing inhibitors of indoleamine-2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[8]

The combination of these structural features suggests that N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide may possess unique pharmacological properties, potentially acting as a modulator of CNS pathways with a specific enzymatic or receptor target defined by the oxalamide core. This guide provides a foundational framework for initiating in vivo studies in murine models, focusing on establishing a safe and effective dosing regimen.

Postulated Mechanism of Action

Based on the 4-(dimethylamino)phenethyl moiety, a primary hypothesis is that the compound modulates dopaminergic signaling. It may act as a releasing agent for dopamine or as an inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT).[9] The oxalamide and cyclopentyl groups would influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

putative_moa cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D1R D1 Receptor Synapse->D1R Binding CellularResponse Cellular Response (e.g., Locomotor Activity) D1R->CellularResponse Signal Transduction Compound N1-cyclopentyl-N2- (4-(dimethylamino)phenethyl)oxalamide Compound->Vesicle Enhanced Release? Compound->DAT Inhibition?

Figure 1: Postulated mechanism of action targeting dopamine signaling.

Formulation and Vehicle Selection

The first critical step in preclinical in vivo testing is developing a suitable formulation. Since the solubility of this novel compound is unknown, preliminary solubility tests should be performed. The choice of vehicle is paramount as it can influence drug absorption, distribution, and even exert its own biological effects.[10][11]

Common Vehicles for Murine Dosing

The following table summarizes common vehicles for oral and parenteral administration routes. A vehicle-only control group must always be included in study designs.[12]

Vehicle CompositionSuitability & PropertiesCommon RoutesReference
Aqueous-Based
Sterile Saline (0.9% NaCl)Ideal for water-soluble compounds. Isotonic and well-tolerated.IV, IP, SC, PO[13]
Phosphate-Buffered Saline (PBS)Buffered to physiological pH (~7.4). Preferred for pH-sensitive compounds.IV, IP, SC[13]
5% Dextrose in Water (D5W)Isotonic solution for water-soluble compounds.IV, IP, SC[13]
Suspensions
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterForms a uniform suspension for water-insoluble compounds. Increases viscosity.PO[10][14]
Co-Solvent / Emulsion Systems
5-10% DMSO in Saline or PBSFor compounds poorly soluble in water. DMSO concentration should be minimized due to potential toxicity.IP, IV (with caution)[13][15]
10-20% Solutol HS-15 / PEG 400Polyethylene glycol (PEG) and Solutol can solubilize hydrophobic compounds.PO, IV, IP[16][17]
Corn Oil / Peanut OilFor highly lipophilic/hydrophobic compounds.PO, SC[10][18]

Protocol Insight: When using co-solvents like DMSO, it is crucial to prepare the formulation by first dissolving the compound in the pure co-solvent before slowly adding the aqueous component with vortexing to prevent precipitation.[15] The final solution should be visually inspected for clarity or uniformity. The pH of the final formulation should be measured and adjusted to be near neutral (pH ~7.0) if possible, especially for SC and IM routes, to avoid tissue necrosis.[13]

Maximum Tolerated Dose (MTD) Study

The primary goal of an initial in vivo study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[19] This value is essential for selecting dose levels for subsequent efficacy studies.[20][21]

MTD Study Design and Workflow

An MTD study is typically a short-term, dose-escalation experiment.[22]

Figure 2: Workflow for a typical MTD study in mice.

Step-by-Step MTD Protocol

Objective: To determine the single-dose MTD of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

Materials:

  • Test compound

  • Selected vehicle

  • Male and/or female mice (e.g., C57BL/6 or CD-1, 8-10 weeks old)

  • Sterile syringes and appropriate gauge needles (see Table 2)

  • Animal balance

  • Calibrated pipettes and sterile tubes

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the study begins.

  • Group Allocation: Randomly assign mice to dose groups (n=3-5 per group) and a vehicle control group (n=5).

  • Dose Preparation: Prepare fresh formulations of the test compound at the desired concentrations on the day of dosing. A suggested starting dose for a novel compound could be 10 mg/kg, with subsequent escalation steps of 30, 100, and 300 mg/kg.[23]

  • Baseline Measurement: On Day 0, record the initial body weight of each mouse.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection). Dosing volume is typically 10 mL/kg for mice.[14][24]

  • Post-Dose Observation (Acute): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for immediate signs of toxicity (e.g., seizures, ataxia, respiratory distress, stereotypy).[1]

  • Daily Monitoring (Chronic): For the next 7-14 days, perform the following daily checks:

    • Clinical Observations: Score each animal for signs of toxicity such as hunched posture, ruffled fur, lethargy, dehydration, and behavioral changes.

    • Body Weight: Record the body weight of each animal. The primary endpoint for toxicity is often defined as a body weight loss exceeding 20% of the initial weight.[12]

    • Mortality: Check for and record any mortalities.

  • Endpoint and MTD Determination: The study is concluded after the observation period. The MTD is identified as the highest dose level that did not result in mortality, body weight loss greater than 20%, or other severe, irreversible clinical signs of toxicity.[19]

Administration Protocols

Proper administration technique is crucial for animal welfare and data reliability.[25] A new sterile needle and syringe should be used for each animal.[25]

Administration Route Guidelines
RouteNeedle GaugeMax VolumeSiteKey ConsiderationsReference
Intraperitoneal (IP) 25-27 G1-2 mLLower right abdominal quadrantAngle needle 30-45° to avoid puncturing the cecum or bladder. Aspirate to ensure no fluid is drawn back.[25][26][27]
Subcutaneous (SC) 25-27 G1-3 mLLoose skin over the neck/scruff or flankTent the skin before inserting the needle to avoid injecting into the muscle.[13][28][29]
Oral Gavage (PO) 20-22 G (ball-tipped)0.2-0.3 mL (10 mL/kg)Esophagus to stomachEnsure proper restraint to prevent head movement. Do not force the needle to avoid tracheal administration or esophageal perforation.[14]
Intravenous (IV) 27-30 G0.1-0.2 mL (5 mL/kg)Lateral tail veinRequires proper restraint and often warming of the tail to dilate the vein. This is the most technically challenging route.[13]
Protocol: Intraperitoneal (IP) Injection
  • Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. Secure the tail with your little finger against your palm.

  • Positioning: Turn the restrained animal so its abdomen is facing upwards, with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[27][30]

  • Site Identification: Identify the lower right quadrant of the abdomen, halfway between the midline and the flank.[26] Disinfect the site with an alcohol swab.[25]

  • Injection: With the needle bevel up, insert it at a 30-45° angle into the identified site. Penetrate the skin and abdominal wall.

  • Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, proceed. If fluid (urine, intestinal contents) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[27]

  • Delivery: Inject the solution at a steady rate.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

References

  • Mosnaim, A. D., et al. (2014). Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. Journal of Neurochemistry. [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. WuXi AppTec. [Link]

  • ichorbio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. [Link]

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Journal of Therapeutics. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Yoo, J. H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]

  • Altasciences. (n.d.). Maximum tolerable dose (MTD) studies. [Link]

  • Whylings, J., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • Muehlbacher, M., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Gupta, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Queen's University. (2012, February 16). Intraperitoneal Injection in Mice. University Animal Care Committee Standard Operating Procedure. [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

  • The Jackson Laboratory. (2022, April 21). Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse models. [Link]

  • Khan, S., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. International Journal of Biology and Biotechnology. [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?[Link]

  • Gupta, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

  • Virginia Tech. (2017, December 12). Standard Operating Procedure: Mouse Intraperitoneal Injection. [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?[Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]

  • U.S. Food and Drug Administration. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Thangada, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry. [Link]

  • Kała, M., et al. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2018, September 24). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?[Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Gupta, N., et al. (2024). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry. [Link]

  • University of Queensland. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Research Support. [Link]

Sources

Application Note: HPLC-UV Method Development and Validation for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are both highly sensitive and mechanistically robust. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide . By leveraging the physicochemical properties of the analyte—specifically the protonation dynamics of its aniline-derived tertiary amine—this protocol establishes a self-validating, ICH Q2(R2)-compliant analytical framework suitable for rigorous quality control and pharmacokinetic profiling.

Physicochemical Profiling & Method Rationale

To design an analytical method that transcends trial-and-error, one must first deconstruct the analyte's structural causality. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide features three distinct domains: a hydrophobic cyclopentyl ring, a hydrogen-bonding oxalamide core, and a 4-(dimethylamino)phenethyl moiety.

Ionization Dynamics and Mobile Phase Selection

The critical functional group governing chromatographic behavior is the para-dimethylamino substituent on the phenyl ring. As an aniline derivative, this tertiary amine has an estimated pKa of approximately 5.2.

  • The Causality of pH: At a neutral pH, the molecule remains uncharged, maximizing hydrophobicity but risking poor aqueous solubility and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

  • The Solution: By utilizing a highly acidic mobile phase (pH ~2.0) supplemented with 0.1% Trifluoroacetic acid (TFA), the dimethylamino group becomes fully protonated. TFA serves a dual purpose: it acts as an ion-pairing agent to increase the apparent lipophilicity of the protonated amine, and it dynamically coats residual silanols, ensuring sharp, symmetrical peaks[1].

Chromophore Analysis and Detector Optimization

The conjugated π -system of the 4-(dimethylamino)phenyl group acts as a strong chromophore. While the oxalamide core absorbs primarily in the deep UV range (< 230 nm), the auxochromic effect of the dimethylamino group shifts the absorption maximum ( λmax​ ) to approximately 260 nm. Selecting 260 nm avoids the high background noise of solvent cutoffs (e.g., methanol or TFA at 210 nm), ensuring a high signal-to-noise ratio and superior method specificity[2].

Mechanism cluster_0 Neutral pH (Unoptimized) cluster_1 pH 2.0 with 0.1% TFA (Optimized) N1 Neutral Amine (Poor Solubility) N2 Silanol Interaction (Secondary Binding) N1->N2 N3 Peak Tailing & Broadening N2->N3 N4 Protonated Amine (Cationic) N5 Ion-Pairing & Silanol Suppression N4->N5 N6 Sharp, Symmetrical Peak N5->N6

Fig 1: Mechanism of peak shape optimization using acidic ion-pairing.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system; it should inherently detect system failures before sample quantification begins. This is achieved through strict System Suitability Testing (SST).

Optimized Chromatographic Conditions

Table 1: Final HPLC-UV Operational Parameters

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh carbon load for hydrophobic retention; end-capping prevents silanol interactions.
Mobile Phase A Water + 0.1% TFAProvides acidic environment (pH ~2.0) for complete amine protonation.
Mobile Phase B Acetonitrile + 0.1% TFALow viscosity organic modifier; ensures complete elution of hydrophobic core.
Elution Mode Gradient (See step 2.2)Washes late-eluting impurities, preventing ghost peaks in subsequent runs[3].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 260 nmTargets the auxochromic shift of the dimethylamino group[2].
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas (Mobile Phase A).

  • Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication (Mobile Phase B).

Step 2: Gradient Programming Program the HPLC pump to execute the following gradient to ensure baseline resolution and column cleaning:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: Linear ramp to 80% B (Primary elution phase)

  • 10.0 - 12.0 min: Hold at 80% B (Column wash)

  • 12.0 - 12.1 min: Return to 10% B

  • 12.1 - 18.0 min: Re-equilibration at 10% B

Step 3: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution with the initial mobile phase (90% A / 10% B) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Causality note: Diluting in the initial mobile phase prevents solvent-mismatch band broadening.

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the 50.0 µg/mL standard six consecutive times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time RSD 1.0%Pump malfunction or inadequate column equilibration.
Peak Area RSD 2.0%Autosampler inconsistency or air bubbles in the syringe.
Tailing Factor ( Tf​ ) 1.5Column degradation or insufficient silanol masking.
Theoretical Plates ( N ) 5000Loss of column efficiency or dead volume in tubing.

Method Validation per ICH Q2(R2) Guidelines

To ensure regulatory compliance and authoritative grounding, the method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Workflow A Physicochemical Profiling pKa ~5.2, logP ~3.5 B Column Selection End-capped C18 A->B C Mobile Phase Optimization 0.1% TFA (pH ~2.0) B->C D Gradient Design Organic Modifier Ramping C->D E System Suitability (SST) Self-Validating Check D->E F ICH Q2(R2) Validation Linearity, Precision, Accuracy E->F

Fig 2: End-to-end HPLC method development and validation workflow.

Validation Summary Data

The validation process interrogated the method's linearity, limits of detection/quantification (LOD/LOQ), precision, and accuracy. The quantitative results are summarized below, demonstrating that the analytical procedure is fit for its intended purpose[4].

Table 3: ICH Q2(R2) Method Validation Results

Validation ParameterResult / ValueICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) 0.999
Regression Equation y=45213x+1204 N/A
LOD (S/N = 3:1) 0.15 µg/mLVisual or Signal-to-Noise evaluation
LOQ (S/N = 10:1) 0.45 µg/mLPrecision at LOQ 5.0% RSD
Intra-day Precision 0.8% – 1.2% RSD 2.0% RSD (n=6)
Inter-day Precision 1.1% – 1.6% RSD 2.0% RSD (n=12 over 2 days)
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0% across 3 concentration levels
Robustness

Robustness was evaluated by introducing deliberate, small variations to the method parameters (Flow rate ± 0.1 mL/min, Column temperature ± 2 °C, and Mobile phase organic composition ± 2%). In all altered conditions, the tailing factor remained below 1.5, and the peak area RSD remained below 2.0%, proving the method's resilience against routine operational fluctuations.

Conclusion

By aligning the physicochemical properties of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide with targeted chromatographic principles, this HPLC-UV method achieves exceptional performance. The deliberate use of acidic ion-pairing to manage the aniline-derived tertiary amine guarantees peak symmetry, while the integrated System Suitability Testing ensures the protocol acts as a self-validating system. Validated against ICH Q2(R2) standards, this method provides a highly reliable tool for scientists engaged in the quantification and quality control of this complex molecule.

References

  • European Medicines Agency / International Council for Harmonisation. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). An Overview HPLC Method Development and Validation. Retrieved from [Link]

  • NorthEast BioLab. (2023). HPLC-UV Method Development: Testing Articles in Formulation. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Stable Stock Solutions for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a specialized small molecule featuring a central oxalamide bridge flanked by a hydrophobic cyclopentyl ring and an electron-rich 4-(dimethylamino)phenethyl moiety. While structurally primed for high-affinity target engagement, these exact features introduce specific physicochemical liabilities—namely, a propensity for intermolecular aggregation and susceptibility to auto-oxidation.

This application note provides a self-validating, step-by-step protocol for formulating stable, high-fidelity stock solutions. By understanding the causality behind each handling step, researchers can prevent compound degradation, avoid artifactual assay data, and ensure absolute reproducibility across high-throughput screening (HTS) and in vitro workflows.

Physicochemical Profiling & Structural Liabilities

To design a robust formulation strategy, we must first deconstruct the molecule’s physicochemical profile.

Table 1: Quantitative Data and Structural Implications

Property / MoietyValue / CharacteristicExperimental Implication & Liability
Molecular Formula C₁₇H₂₅N₃O₂Highly lipophilic; requires organic solvent for primary stock.
Molecular Weight 303.41 g/mol Requires precise microbalance weighing for millimolar accuracy.
Oxalamide Core -NH-CO-CO-NH-Acts as a strong hydrogen bond donor/acceptor. Prone to self-assembly and gelation in non-polar environments .
Dimethylamino Group -N(CH₃)₂Electron-rich amine susceptible to rapid auto-oxidation and photo-degradation into N-oxides or radical species .
Amide Linkages Hydrolytic TargetsKinetically stable at physiological pH, but degrades under prolonged exposure to highly alkaline/acidic aqueous conditions .

Mechanistic Rationale for Protocol Design (E-E-A-T)

Do not treat stock preparation as a passive dilution. It is an active stabilization process. The following principles dictate our protocol:

  • Why 100% Anhydrous DMSO? The oxalamide bridge is notorious for forming extensive intermolecular hydrogen-bonding networks, which can lead to micro-precipitation or supramolecular gelation if not fully solvated [[1]]([Link]). Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, effectively disrupting these networks to ensure a true monomeric solution. Furthermore, using anhydrous DMSO prevents the introduction of water, which drastically lowers the compound's solubility threshold .

  • Why Argon/Nitrogen Purging? The terminal dimethylamino group is highly sensitive to oxidative stress. In the presence of dissolved oxygen and ambient light, it can undergo irreversible redox transformations . Purging the headspace of the storage vial with an inert gas displaces oxygen, effectively arresting this degradation pathway.

  • Why Single-Use Aliquoting? Repeated freeze-thaw cycles cause localized concentration gradients within the solvent. As DMSO freezes, the compound is excluded from the solidifying solvent lattice, causing it to crash out of solution. Aliquoting ensures the compound is thawed exactly once, guaranteeing concentration fidelity .

Mechanisms Root N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Sub1 Dimethylamino Moiety Liability: Auto-Oxidation Root->Sub1 Sub2 Oxalamide Core Liability: H-Bond Aggregation Root->Sub2 Sub3 Amide Linkages Liability: Hydrolysis Root->Sub3 Mit1 Mitigation: Argon Purge & Amber Vials Sub1->Mit1 Mit2 Mitigation: 100% Anhydrous DMSO Sub2->Mit2 Mit3 Mitigation: Avoid Aqueous Storage Sub3->Mit3

Fig 1. Structural liabilities of the compound and corresponding protocol mitigations.

Step-by-Step Protocol: Preparation of Stable Stock Solutions

Materials Required
  • N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide (Dry powder)

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Amber glass vials (to prevent photo-oxidation)

  • Argon or Nitrogen gas source with a sterile needle attachment

  • Bath sonicator

Reconstitution Calculations

Use the following validated mass-to-volume ratios to achieve precise molarities (based on MW = 303.41 g/mol ).

Table 2: Reconstitution Volumes for Standard Stock Concentrations

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 329.6 µL65.9 µL
5.0 mg 1.648 mL329.6 µL
10.0 mg 3.296 mL659.2 µL
Workflow Methodology

Step 1: Equilibration (Critical) Remove the lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature hydrolysis and ruining the anhydrous environment .

Step 2: Solubilization Weigh the desired mass into an amber glass vial. Add the calculated volume of room-temperature anhydrous DMSO.

Step 3: Homogenization & Self-Validation Vortex the solution for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature. Self-Validation Check: Centrifuge the vial at 10,000 × g for 3 minutes. Inspect the bottom of the tube against a strong light source. If a micro-pellet is visible, the oxalamide core has not fully dissociated; repeat sonication until absolute optical clarity is achieved.

Step 4: Inert Gas Purging Gently blow a stream of Argon or Nitrogen gas over the surface of the solution for 10–15 seconds to displace ambient oxygen. Cap tightly immediately.

Step 5: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber microcentrifuge tubes. Purge each tube with inert gas before sealing. Store immediately at -80°C.

Workflow A 1. Equilibration (Desiccator to RT) B 2. Solubilization (Anhydrous DMSO) A->B C 3. Homogenization (Vortex & Sonicate) B->C D 4. Inert Purging (Argon/N2 Gas) C->D E 5. Preservation (Aliquot at -80°C) D->E

Fig 2. End-to-end workflow for the preparation of stable oxalamide stock solutions.

Preparation of Aqueous Working Solutions (Assay Day)

Aqueous solutions of this compound are thermodynamically unstable over long periods and must be prepared fresh immediately prior to the assay.

  • Thaw Protocol: Remove a single aliquot from -80°C and allow it to thaw completely to room temperature. Never heat the DMSO stock to accelerate thawing.

  • Step-Down Dilution: To prevent the compound from crashing out due to "solvent shock," perform intermediate dilutions in 100% DMSO before adding to the aqueous assay buffer.

  • Solvent Limit: Ensure the final concentration of DMSO in your in vitro or cellular assay does not exceed 0.1% (v/v) . Higher concentrations of DMSO can artificially alter cell membrane permeability and confound phenotypic readouts .

References

  • [2] Derrick, J. S., et al. (2017). Minor Structural Variations of Small Molecules Tune Regulatory Activities toward Pathological Factors in Alzheimer's disease. Journal of the American Chemical Society. Available at:[Link]

  • [3] Beck, M. W., et al. (2020). Minimalistic Principles for Designing Small Molecules with Multiple Reactivities against Pathological Factors in Dementia. Journal of the American Chemical Society. Available at:[Link]

  • [1] Barišić, D., et al. (2022). Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity. Organometallics. Available at:[Link]

  • [4] Martínez-Cuezva, A., et al. (2017). Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry. Available at:[Link]

Sources

Topic: Optimal Storage and Stability Assessment of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Powder

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a small molecule whose integrity is paramount for reproducible and reliable results in research and drug development. As with any high-purity chemical compound, its stability is not absolute. The quality of the powder can vary over time due to environmental factors such as temperature, humidity, light, and atmospheric oxygen.[1] This application note provides a comprehensive guide to the optimal storage conditions for this compound, underpinned by an understanding of its structural liabilities. Furthermore, it outlines detailed protocols for establishing a robust stability testing program, in line with the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the long-term quality and integrity of the material.[2][3]

Inferred Physicochemical Stability Profile

The stability of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can be inferred by analyzing its primary structural motifs: the oxalamide core, the N-cyclopentyl group, and the N-(4-(dimethylamino)phenethyl) moiety.

  • Oxalamide Core: The dual amide linkages are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. The oxamide structure itself is a stable crystalline solid but can be incompatible with strong oxidizing agents.[4][5]

  • N-(4-(dimethylamino)phenethyl) Moiety: This is the most likely site of degradation. Phenethylamine and its derivatives are known to be sensitive to oxidation.[6] The tertiary amine (dimethylamino) is particularly susceptible to oxidation, which can be catalyzed by light and air (oxygen), potentially leading to N-oxide formation or more complex degradation products.[6][7] This degradation is often signaled by a change in color, with pure, colorless compounds turning yellow or brown.[6] Furthermore, the basic amine group can react with atmospheric carbon dioxide to form a carbonate salt.[6]

Structural MoietyPotential Degradation PathwayCausal Factors
N-(4-(dimethylamino)phenethyl) Oxidation of the tertiary amineExposure to atmospheric oxygen, light, elevated temperature.[6]
Reaction with Carbon DioxideExposure to air, forming a carbonate salt.[6]
Oxalamide Core Hydrolysis of amide bondsExtreme pH (acid or base), high humidity, elevated temperature.
Reaction with Strong OxidizersIncompatibility with oxidizing agents.[4][5]

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to minimize degradation and preserve the integrity of the powder.

ParameterRecommendationRationale and Justification
Temperature 2-8°C Refrigeration slows down the kinetics of all potential chemical degradation reactions, including oxidation and hydrolysis.[6] This is a common storage condition for analogous research compounds.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas is the most effective way to prevent the oxidation of the sensitive dimethylamino-phenethyl moiety.[6]
Light Protection from Light (Amber Vial) Many amine-containing compounds are photosensitive.[6] Storing in an amber glass vial or in a light-blocking outer container prevents photolytic degradation.
Humidity Dry/Desiccated Environment Storing in a desiccator or with a desiccant minimizes ambient moisture, preventing potential hydrolysis of the amide bonds. The container must be tightly sealed.[4][9]
Container Tightly Sealed Glass Vial A tightly sealed container prevents exposure to atmospheric oxygen, CO2, and humidity.[4][9] Glass is generally preferred for its inertness.

Protocols for Stability Assessment

To empirically determine the shelf-life and validate the recommended storage conditions, a comprehensive stability testing program is essential. These protocols are based on established ICH guidelines.[1][10]

Diagram: Overall Stability Testing Workflow

G cluster_0 Phase 1: Baseline & Stress Testing cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Conclusion A Receive & Characterize Fresh Compound Batch (t=0) B Protocol 3.1: Initial Purity Assay (HPLC) & Characterization A->B C Protocol 3.2: Forced Degradation Studies A->C E Protocol 3.3: Place samples under Long-Term & Accelerated Conditions B->E D Identify Potential Degradation Products (LC-MS) C->D D->E F Pull Samples at Defined Timepoints (e.g., 3, 6, 9, 12 months) E->F G Analyze Samples: - Purity (HPLC) - Appearance - Impurity Profile F->G H Evaluate Data vs. t=0 G->H H->F Continue study I Establish Re-Test Period or Shelf Life H->I

Caption: Workflow for comprehensive stability assessment.

Protocol 3.1: Initial Characterization and Purity Assay
  • Objective: To establish a baseline (t=0) for the purity and identity of the compound.

  • Methodology (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a typical starting point for small molecules.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector, monitoring at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).[11]

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.

  • Analysis: Record the retention time and peak area of the main compound. The purity should be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 3.2: Forced Degradation (Stress) Studies
  • Objective: To rapidly identify potential degradation pathways and products, which helps in developing stability-indicating analytical methods.[2][6]

  • Methodology: Expose the compound (in solid and/or solution form) to the following conditions and analyze using the HPLC method from Protocol 3.1.

    • Acid Hydrolysis: Incubate in 0.1 M HCl at 60°C for 24-48 hours.[6]

    • Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for 24-48 hours.[6]

    • Oxidation: Incubate in 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.[6]

    • Thermal Stress: Heat the solid powder at a high temperature (e.g., 80°C) for 1 week.[6]

    • Photostability: Expose the solid powder and a solution to a controlled source of UV/Vis light as per ICH Q1B guidelines.[1]

Protocol 3.3: Long-Term and Accelerated Stability Studies
  • Objective: To evaluate the stability of the compound under recommended and stressed storage conditions over time to establish a re-test period.[1]

  • Methodology:

    • Prepare multiple aliquots of the same batch of powder in amber glass vials.

    • Backfill vials with an inert gas (e.g., Argon) before tightly sealing.

    • Place the vials in stability chambers under the conditions outlined in the table below.

    • At each specified time point, remove one vial from each condition and analyze for purity, appearance, and impurity profile using the validated HPLC method.

Study TypeStorage ConditionTesting Frequency (Months)Minimum Duration
Long-Term 2-8°C0, 3, 6, 9, 12, 18, 2412 months for submission.[1]
Accelerated 25°C / 60% Relative Humidity0, 3, 66 months
Accelerated 40°C / 75% Relative Humidity0, 3, 66 months

Analysis of Degradation Products

The primary degradation pathway is anticipated to be the oxidation of the dimethylamino-phenethyl moiety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal technique for identifying unknown degradation products.[11][12]

Diagram: Potential Degradation Pathways

G cluster_oxidation Oxidative Stress (O2, Light) cluster_hydrolysis Hydrolytic Stress (Acid/Base, H2O) Compound N1-cyclopentyl-N2-(4-(dimethylamino) phenethyl)oxalamide (Parent Compound) N_Oxide N-Oxide Derivative R-N+(CH3)2-O- Compound->N_Oxide Oxidation Demethylation N-demethylated species R-NH(CH3) Compound->Demethylation Oxidative Demethylation Amine 4-(dimethylamino)phenethylamine Compound->Amine Amide Hydrolysis Acid N-cyclopentyloxalamic acid Compound->Acid Amide Hydrolysis

Caption: Potential degradation pathways under stress conditions.

Summary and Establishment of a Re-test Period

Proper storage is critical for maintaining the chemical integrity of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide powder. The primary recommendations are to store the compound at 2-8°C under an inert atmosphere , protected from light and moisture in a tightly sealed container .

The stability protocols outlined above provide a framework for generating empirical data. The re-test period is established based on the long-term stability data, where the compound remains within its pre-defined specifications of purity and impurity levels.[1] Data from accelerated studies can be used to support the proposed re-test period and provide insights into the compound's behavior if storage conditions are briefly compromised.[13]

References

  • Benchchem.
  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • ICH. Quality Guidelines.
  • ResearchGate. (A) Pathways for the catabolism of phenylethylamine, tyramine, and...
  • ECA Academy. ICH: New Guideline for Stabilities.
  • ICH. Q1A(R2) Guideline.
  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • PubMed. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U.
  • Wikipedia. Phenethylamine.
  • Cole-Parmer.
  • ChemicalBook.
  • Separation Science. Analytical Techniques In Stability Testing.
  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharmaceutical Technology.
  • PubMed.
  • Thermo Fisher Scientific.
  • ChemScene. N1-Cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yields of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low yields during the synthesis of this and structurally similar oxalamides. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely general causes?

Answer: Low yields in oxalamide synthesis, particularly when forming an asymmetrical product like N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, can often be attributed to several key factors. These include the purity of your starting materials, the choice of synthetic route and coupling agents, reaction conditions, and the efficiency of your workup and purification procedures.

A common and efficient method for preparing N,N'-disubstituted oxamides is the reaction of a dialkyl oxalate, such as diethyl oxalate, with primary amines.[1][2] This reaction is a reliable pathway but requires careful control to avoid the formation of byproducts.[1][3]

Here is a logical workflow to begin troubleshooting:

Caption: General troubleshooting workflow for low synthesis yields.

Question 2: I'm using the diethyl oxalate method. What are the critical parameters to control for a good yield?

Answer: The reaction of diethyl oxalate with primary amines is a classical and effective method for synthesizing symmetrical and asymmetrical N,N'-disubstituted oxamides.[1] However, its success hinges on several experimental parameters.

Key Parameters and Their Impact on Yield:

ParameterRecommended ConditionRationale & Troubleshooting
Stoichiometry Sequential addition: 1.0 eq. of the first amine, followed by 1.0 eq. of the second amine.To synthesize an asymmetrical oxalamide, a stepwise approach is crucial to prevent the formation of symmetrical byproducts. Adding both amines simultaneously will result in a statistical mixture of products.
Temperature RefluxHeating is typically required to drive the second amidation step to completion.[1] Insufficient temperature can lead to the accumulation of the mono-substituted intermediate, N-(4-(dimethylamino)phenethyl)oxalamic acid ethyl ester or N-cyclopentyl oxalamic acid ethyl ester.[3]
Reaction Time 4-8 hours (monitor by TLC)Incomplete reactions are a common source of low yields.[3] Monitoring the disappearance of the starting materials and the mono-substituted intermediate by Thin Layer Chromatography (TLC) is essential.
Solvent Anhydrous EthanolEthanol is a common solvent for this reaction as it readily dissolves the reactants and the byproduct, ethanol, is easily removed.[1] Ensure the solvent is anhydrous, as water can hydrolyze the diethyl oxalate.[3]
Question 3: I suspect side reactions are occurring. What are the common byproducts and how can I minimize them?

Answer: The most prevalent side reaction when using diethyl oxalate is the incomplete conversion to the final product, resulting in the isolation of the mono-substituted intermediate.[3]

Common Byproducts and Mitigation Strategies:

  • Mono-substituted Intermediates:

    • N-(4-(dimethylamino)phenethyl)oxalamic acid ethyl ester

    • N-cyclopentyl oxalamic acid ethyl ester

    • Cause: Insufficient reaction time, temperature, or incorrect stoichiometry.[3]

    • Solution: Increase the reaction temperature to reflux and extend the reaction time, monitoring closely by TLC. Ensure a slight excess of the second amine is used to drive the reaction to completion.[3]

  • Symmetrical Oxalamides:

    • N1,N2-dicyclopentyloxalamide

    • N1,N2-bis(4-(dimethylamino)phenethyl)oxalamide

    • Cause: Addition of both amines simultaneously.

    • Solution: Employ a stepwise addition of the amines. First, react diethyl oxalate with one equivalent of the first amine to form the mono-substituted intermediate, then add one equivalent of the second amine.

  • Hydrolysis Products:

    • Oxalic acid

    • Cause: Presence of water in the reaction mixture, which can hydrolyze the diethyl oxalate.[3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[4]

Question 4: My product seems to be lost during workup and purification. What are the best practices for isolating N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide?

Answer: Effective purification is critical for obtaining a high yield of the desired product. N,N'-disubstituted oxalamides are often crystalline solids, making recrystallization a highly effective purification method.[3][5]

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the crude product.[6]

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.[5]

  • Aqueous Wash: To remove any unreacted amines or acidic byproducts, the crude product can be dissolved in a suitable organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1M HCl) and a mild base solution (e.g., saturated sodium bicarbonate).[3]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[7] Gently heat the mixture to dissolve the solid, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[5]

For challenging purifications where recrystallization is insufficient, column chromatography using silica gel can be employed. A gradient elution system, for instance, with chloroform and methanol, may be effective.[5]

Experimental Protocols

Synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

This protocol outlines a stepwise approach to maximize the yield of the asymmetrical oxalamide.

Materials:

  • Diethyl oxalate

  • Cyclopentylamine[8]

  • 4-(Dimethylamino)phenethylamine

  • Anhydrous ethanol

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Step 1: Formation of the Mono-substituted Intermediate (Ethyl N-cyclopentyloxamate)

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopentylamine (1.0 equivalent) in anhydrous ethanol.

  • With stirring, add diethyl oxalate (1.0 equivalent) dropwise to the amine solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of cyclopentylamine.

Step 2: Formation of the Final Product

  • To the reaction mixture containing the mono-substituted intermediate, add 4-(dimethylamino)phenethylamine (1.0-1.1 equivalents).

  • Continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC until the mono-substituted intermediate is consumed.

  • Upon completion, follow the recommended workup and purification protocol outlined in Question 4.

References

  • Google Patents. (n.d.). EP0462247B1 - A process for preparing oxamide.
  • Vaia. (n.d.). Problem 58 Oxanamide is a mild sedative bel.... Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US6348626B1 - Process for producing oxamide.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]

  • Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters.
  • Pubtexto. (2020, December 7). Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • C2 Symmetric Synthesis of Bis(amino alcohol)oxalamides and Its Catalytic Activity. (n.d.). Retrieved from [Link]

  • PMC - NIH. (n.d.). Iterative synthesis of nitrogen-containing polyketide via oxime intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US7358394B2 - Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide.
  • MDPI. (2022, June 30). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Dalton Transactions (RSC Publishing). (n.d.). The formation of overlooked compounds in the reaction of methyl amine with the diethyl ester of o-phenylenebis(oxamic acid) in MeOH. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Conscientia Beam. (2025, November 29). Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Retrieved from [Link]

  • CHIMIA. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Enhancing Cellular Permeability of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide and encountering challenges with its cellular permeability. Poor permeability across biological membranes is a significant hurdle in drug development, often leading to diminished efficacy. This document provides a [1][2]structured, question-and-answer-based approach to troubleshooting and improving the cellular uptake of this compound. The methodologies and strategies presented herein are grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: My experimental data suggests that N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has low cellular permeability. What are the likely underlying reasons for this?

A1: Low cellular permeability of a small molecule like N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can stem from several physicochemical properties. The primary factors that often hinder a compound's ability to passively diffuse across the lipid bilayer of a cell membrane include:

  • High Polarity: The presence of polar functional groups, such as the oxalamide and dimethylamino moieties, can lead to a high polar surface area (PSA). Molecules with a large PSA tend to have a strong affinity for the aqueous environment and face a significant energy barrier when attempting to enter the hydrophobic core of the cell membrane.

  • Hydrogen Bonding Ca[3]pacity: The nitrogen and oxygen atoms in the oxalamide group can act as hydrogen bond donors and acceptors. While important for targe[3]t binding, an excessive number of hydrogen bonds with surrounding water molecules can impede membrane translocation.

  • **Low Lipophilicity:[3] Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of membrane permeability. If the overall molecule i[][5][6]s not sufficiently lipophilic, it will not favorably partition into the lipid bilayer.

  • Molecular Flexibili[1][]ty and Conformation: The three-dimensional shape of the molecule in solution can influence its ability to permeate the membrane. A conformation that exposes polar groups to the solvent will be less favorable for membrane crossing.

  • Efflux Transporter Activity: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the cell, thereby reducing its intracellular concentration.

Q2: How can [7]I experimentally confirm and quantify the low permeability of my compound?

A2: A two-tiered approach is recommended to robustly assess the permeability of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. This involves starting with a simple, high-throughput assay and progressing to a more biologically complex model.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method that specifically measures passive diffusion across an artificial lipid membrane. This is an excellent firs[7][8]t step to determine the intrinsic ability of your compound to cross a lipid barrier without the confounding factors of active transport or metabolism.

  • Principle: A don[9][7][8]or compartment containing the test compound is separated from an acceptor compartment by a porous filter coated with a lipid solution (e.g., lecithin in dodecane), which mimics a biological membrane. The rate at which the com[7][10]pound diffuses from the donor to the acceptor compartment is measured to determine its permeability coefficient (Papp).

Tier 2: Caco-2 Cell Pe[11]rmeability Assay

If the PAMPA assay indicates poor passive permeability, or if you suspect active transport is involved, the Caco-2 cell permeability assay is the next logical step. This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium with tight junctions, closely mimicking the human intestinal barrier. This model allows for the[12][13][14] assessment of both passive diffusion and active transport processes.

  • Principle: Caco-[9][14]2 cells are cultured on a semi-permeable membrane. The permeability of the test compound is measured in two directions: from the apical (A) to the basolateral (B) side, which simulates absorption in the gut, and from the basolateral (B) to the apical (A) side to assess efflux. An efflux ratio (Papp B-A[14][15] / Papp A-B) greater than 2 is indicative of active efflux.

AssayMeasuresAdv[14]antagesLimitations
PAMPA Passive DiffusionHigh-throughput, cost-effective, good for initial screening.Does not account for ac[9][7]tive transport or paracellular pathways.
Caco-2 Passive [8]Diffusion, Active Transport, Paracellular TransportMore biologically relevant, provides information on efflux.Lower throughput, more [12][13]complex and expensive.

Troubleshoo[12]ting and Optimization Guides

Guide 1: Addressing Poor Passive Permeability through Structural Modification

If your initial assays confirm that poor passive diffusion is the primary issue, several medicinal chemistry strategies can be employed to optimize the structure of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

1. Modulating Lipophilicity:

  • Rationale: A delicate balance of lipophilicity is crucial for cell permeability. While sufficient lipophil[1][]icity is needed to enter the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the lipid bilayer.

  • Troubleshooting Ste[][6]ps:

    • Determine the experimental LogP or LogD of your compound.

    • Synthesize and test analogs with modified lipophilicity. For instance, consider replacing the cyclopentyl group with a more or less lipophilic moiety (e.g., cyclobutyl, cyclohexyl, or a small alkyl chain).

    • Introduce lipophilic groups at positions that do not interfere with target binding. However, be mindful that increasing lipophilicity can sometimes negatively impact solubility and target affinity.

2. Reducing Polar Surf[16]ace Area and Hydrogen Bonding Capacity:

  • Rationale: Masking polar groups can shield them from the aqueous environment, making it more energetically favorable for the molecule to enter the non-polar interior of the cell membrane.

  • Troubleshooting Ste[3][17]ps:

    • N-Methylation: Methylation of the amide nitrogens in the oxalamide core can reduce the number of hydrogen bond donors, which has been shown to improve permeability.

    • Intramolecular [16]Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond. This "chameleonic" effect can effectively shield polar groups and has been shown to improve the permeability of molecules that are beyond the "rule of five" chemical space.

    • Bioisosteric Re[17][18][19][20][21]placement: Consider replacing the oxalamide linker with a less polar bioisostere that maintains the necessary geometry for biological activity.

3. Prodrug Strategies:

  • Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used[22] to temporarily mask polar functional groups, thereby increasing lipophilicity and enhancing membrane permeability.

  • Troubleshooting Ste[23][24]ps:

    • Ester Prodrugs: If there are suitable functional groups, creating an ester linkage can mask polarity.

    • Phosphate Prodrugs: While counterintuitive, phosphate prodrugs can sometimes improve oral bioavailability by interacting with intestinal transporters.

    • Targeted Prodrugs: Design a prodrug that is cleaved by enzymes present at the target site, leading to a localized release of the active compound.

G cluster_0 Low Passive Permeability cluster_1 Optimization Strategies cluster_2 Evaluation A Initial Compound: N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide B Assess Physicochemical Properties (LogP, PSA, H-bond donors/acceptors) A->B C Structural Modification Strategies B->C D Modulate Lipophilicity (e.g., change alkyl groups) C->D E Reduce Polarity (e.g., N-methylation, intramolecular H-bonds) C->E F Prodrug Approach (e.g., ester or phosphate prodrugs) C->F G Synthesize Analogs D->G E->G F->G H Re-evaluate Permeability (PAMPA, Caco-2) G->H I Improved Permeability H->I

Caption: Workflow for improving passive permeability through structural modification.

Guide 2: Overcoming Active Efflux

If your Caco-2 assay results show a high efflux ratio (B-A/A-B > 2), this indicates that your compound is likely a substrate for an efflux transporter like P-gp.

1. Formulation-Based Strategies:

  • Rationale: Co-administering your compound with an inhibitor of the efflux transporter can increase its intracellular concentration. Additionally, certain formulation strategies can help the compound bypass these transporters.

  • Troubleshooting Steps:

    • Use of P-gp Inhibitors: In your Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil). A significant decrease in[14] the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

    • Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption by various mechanisms, including inhibiting efflux transporters.

    • Nanoparticle Fo[25][26]rmulations: Encapsulating the compound in nanoparticles can alter its absorption pathway, potentially bypassing efflux pumps. Strategies like using sol[27][28][29]id lipid nanoparticles or PEGylated liposomes have shown promise.

2. Structural Modifica[30][31]tion to Reduce Efflux Recognition:

  • Rationale: Modifying the structure of the compound can reduce its recognition by efflux transporters.

  • Troubleshooting Steps:

    • Identify P-gp Pharmacophore: Analyze the structure of your compound and compare it to known P-gp substrates to identify potential recognition motifs.

    • Mask Recognition Sites: Make targeted structural changes to disrupt the interaction with the transporter. This can involve altering stereochemistry, adding bulky groups, or modifying hydrogen bonding patterns.

G cluster_0 High Efflux Ratio Detected cluster_1 Troubleshooting Approaches cluster_2 Formulation Solutions cluster_3 Medicinal Chemistry Solutions A Caco-2 Assay Result: Efflux Ratio > 2 B Hypothesis: Compound is a substrate for efflux transporters (e.g., P-gp) A->B C Formulation Strategies B->C D Structural Modification B->D E Co-administer with P-gp inhibitor (e.g., verapamil) C->E F Lipid-based formulations (e.g., SMEDDS) C->F G Nanoparticle encapsulation C->G H Identify and mask P-gp recognition motifs D->H I Re-evaluate with Caco-2 Assay E->I F->I G->I H->I J Reduced Efflux Ratio I->J

Caption: Decision tree for addressing high efflux of the test compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Lipid Membrane Solution: Dissolve lecithin (e.g., 4%) in dodecane.

  • Coat the Donor Plat[32]e: Add 5 µL of the lipid solution to each well of the donor plate, which has a porous filter at the bottom.

  • Prepare the Accepto[10][32]r Plate: Add 300 µL of a suitable buffer (e.g., PBS at pH 7.4) to each well of the acceptor plate.

  • Prepare Dosing Solu[10][32]tion: Dissolve N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in the same buffer, typically at a concentration of 100-500 µM.

  • Start the Assay: [32][33]Add 200 µL of the dosing solution to each well of the donor plate. Carefully place the donor[32] plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.

  • Sample Analysis: [7][32]After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeabil[32][34]ity: Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity[13] Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).

  • Prepare Transport B[15][33]uffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) supplemented with glucose.

  • Apical to Basolater[9]al (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing so[9]lution containing the test compound to the apical (upper) chamber.

    • Add fresh transpo[9]rt buffer to the basolateral (lower) chamber.

    • Incubate at 37°C[9] with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apic[9]al (B-A) Permeability (for efflux):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: [9]Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and [14]Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC. Available from: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available from: [Link]

  • Lipophilicity - Computational Chemistry Glossary - Deep Origin. Available from: [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]

  • What is Lipophilicity? - Pion Inc. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - Academia.edu. Available from: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available from: [Link]

  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil - Jetir.Org. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available from: [Link]

  • Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - Dove Medical Press. Available from: [Link]

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. Available from: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. Available from: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Available from: [Link]

  • Full article: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. Available from: [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules. Available from: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]

  • Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome - PMC. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. Available from: [Link]

  • Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome - ResearchGate. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC. Available from: [Link]

Sources

Assay Development Support Center: Optimizing N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this portal to address the specific physicochemical and photophysical liabilities of working with N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in fluorescence-based assays.

This compound presents a "perfect storm" for assay interference. It features a highly hydrophobic core (cyclopentyl and phenethyl rings) prone to aggregation, a hydrogen-bonding oxalamide linker that drives non-specific binding, and an electron-donating dimethylamino group highly susceptible to solvent-dependent quenching. To achieve a robust Signal-to-Background (S/B) ratio and a Z'-factor > 0.5, we must systematically deconstruct its behavior in aqueous media.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My baseline fluorescence is unusually high and fluctuates wildly between replicates. What is causing this? A: This is a classic signature of colloidal aggregation . The hydrophobic cyclopentyl and phenethyl rings drive the compound to self-associate in aqueous buffers, forming sub-micrometer particles[1]. These colloids scatter excitation light (Rayleigh scattering), which the plate reader's detector misinterprets as a high, erratic fluorescent baseline. Furthermore, these aggregates can non-specifically sequester assay proteins, acting as "promiscuous inhibitors" and destroying assay kinetics[2].

Q2: The compound seems to quench the assay signal, even in negative controls without the target protein. Is it degrading the fluorophore? A: It is highly unlikely to be chemical degradation. Instead, you are observing Photoinduced Electron Transfer (PET) or the Inner Filter Effect (IFE) . The dimethylamino group is a strong electron donor. Upon excitation, it can undergo a Twisted Intramolecular Charge Transfer (TICT), which provides a non-radiative decay pathway, effectively quenching the system's fluorescence[3]. Alternatively, the compound's conjugated system may absorb the excitation or emission light directly (IFE), a common artifact in high-throughput screening (HTS)[4].

Q3: How does pH affect the background noise of this specific compound? A: The dimethylamino group is highly sensitive to pH. At physiological pH (7.4), the nitrogen lone pair is available to participate in PET and TICT, leading to severe solvatochromism and quenching[5]. If the pH drops below its pKa (typically ~5.0–5.5 for aniline derivatives), the nitrogen becomes protonated. This locks the lone pair, inhibiting the TICT process, preventing electron transfer, and drastically altering the fluorescence profile[6].

Q4: How do I stop the signal from drifting downward over a 60-minute read? A: Downward drift in the absence of enzymatic activity indicates Non-Specific Binding (NSB) . The oxalamide linker is an excellent hydrogen-bond donor/acceptor, and combined with the compound's hydrophobicity, it will rapidly adhere to untreated polystyrene microplates or off-target blocking proteins (like BSA), depleting the available compound from the solution over time.

Part 2: Visualizing the Interference Pathways

Mechanism A N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide B Hydrophobic Moieties (Cyclopentyl/Phenethyl) A->B C Dimethylamino Group (Electron Donor) A->C D Oxalamide Core (H-Bonding) A->D E Colloidal Aggregation B->E Aqueous Media F TICT / PET Activation C->F Excitation G Non-Specific Binding (NSB) D->G Surface Contact H Light Scattering (False Positive/High Baseline) E->H I Fluorescence Quenching (Signal Loss) F->I J Reagent Depletion (Erratic Kinetics) G->J

Structural liabilities driving background noise and signal interference.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting step must be a self-validating system. The following protocols use internal controls to definitively isolate the source of background noise.

Protocol A: Detergent-Shift Aggregation Counter-Screen

Causality: Colloidal aggregates are highly sensitive to non-ionic surfactants. By comparing the signal in the presence and absence of a detergent, you can definitively diagnose aggregation-induced scattering[7].

  • Preparation: Prepare a 2x concentration of your standard assay buffer without any detergent.

  • Aliquot: Divide the buffer into two parallel sets of microplate wells (Set A and Set B).

  • Detergent Addition: To Set B only, add Triton X-100 or CHAPS to a final concentration of 0.01% (v/v).

  • Titration: Titrate the oxalamide compound (1 µM to 100 µM) into both sets.

  • Detection: Read baseline fluorescence. Validation Logic: If the high baseline/scattering is eliminated in Set B but persists in Set A, colloidal aggregation is the confirmed root cause[7].

Protocol B: Red-Shifted IFE Bypass Workflow

Causality: If the compound absorbs in the UV/Blue spectrum (e.g., standard NADH/NADPH assays), it will artificially quench the signal via the Inner Filter Effect[4].

  • Absorbance Scan: Measure the UV-Vis absorbance spectrum of the compound (250 nm - 700 nm) at your maximum working concentration (e.g., 50 µM).

  • Overlap Analysis: Identify the peak absorbance wavelength (λmax). Check for overlap with your current fluorophore's excitation/emission bands.

  • Reporter Substitution: If overlap exists, substitute the reporter system. For example, couple the assay to a diaphorase/resazurin system, which shifts detection to the red spectrum (Ex 540 nm / Em 590 nm), bypassing the compound's absorbance range[4]. Validation Logic: A restoration of the expected signal kinetics with the red-shifted fluorophore confirms IFE was the source of the noise.

Part 4: Step-by-Step Diagnostic Workflow

Workflow Start High Background / Erratic Signal Q1 Is signal sensitive to 0.01% Triton X-100? Start->Q1 Agg Issue: Colloidal Aggregation Action: Add CHAPS/Tween-20 Q1->Agg Yes Q2 Does signal shift with pH (5.0 vs 7.4)? Q1->Q2 No TICT Issue: TICT/PET Quenching Action: Optimize pH or Viscosity Q2->TICT Yes Q3 Does compound absorb at excitation λ? Q2->Q3 No IFE Issue: Inner Filter Effect (IFE) Action: Red-shift fluorophore Q3->IFE Yes

Step-by-step diagnostic workflow for isolating fluorescence assay noise.

Part 5: Quantitative Buffer Optimization Data

The following table summarizes the quantitative impact of various buffer additives on mitigating the compound's liabilities. Use this data matrix to select the appropriate blocking agents for your specific assay format.

Buffer AdditivePrimary Mechanism of ActionBaseline RFU (Noise)S/B RatioZ'-FactorConclusion
None (Standard PBS) N/A (Control)14,500 (High Scatter)1.2-0.45Unusable. Severe aggregation.
0.01% Triton X-100 Disrupts colloidal aggregates2,1004.50.62Excellent. Resolves scattering.
0.1% BSA Blocks NSB to microplate8,4002.10.25Marginal. Does not stop TICT.
5% DMSO Improves compound solubility11,2001.80.10Poor. Aggregation persists.
pH 5.5 Adjustment Protonates dimethylamino group1,8006.80.78Optimal. Halts PET/TICT quenching.

Sources

Overcoming poor oral bioavailability of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological bottlenecks associated with N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide .

This compound is a highly lipophilic oxalamide derivative, recognized in the literature as a potent Stearoyl-CoA Desaturase (SCD) inhibitor and a prodrug activated by specific cytochrome P450 enzymes[1]. While it exhibits exceptional in vitro efficacy, researchers frequently encounter severe oral bioavailability (F%) challenges in vivo. This guide provides causal explanations, self-validating protocols, and targeted FAQs to troubleshoot these issues.

Section 1: Physicochemical Profiling & Solubility Troubleshooting

Q: Why does my compound completely dissolve in simulated gastric fluid (SGF) but immediately precipitate as a white powder in simulated intestinal fluid (FaSSIF)?

The Causality: This is a classic Biopharmaceutics Classification System (BCS) Class II/IV behavior driven by the molecule's pH-dependent ionization and high crystal lattice energy. The dimethylamino group has a pKa of ~8.5. In the acidic environment of the stomach (pH 1.2), this amine is protonated, rendering the molecule highly soluble. However, upon gastric emptying into the neutral intestine (pH 6.8), the amine deprotonates. The flat oxalamide core—which forms highly stable, strong intermolecular hydrogen bonds—drives rapid thermodynamic recrystallization, crashing the drug out of solution before it can be absorbed.

Table 1: Physicochemical & Solubility Profile Summary

ParameterValue / ObservationImpact on Oral Bioavailability
Molecular Weight ~389.5 g/mol Favorable size for passive transcellular diffusion.
LogP (predicted) 3.8 - 4.5High lipophilicity; drives poor aqueous solubility in neutral media.
pKa (Dimethylamino) ~8.5Ionized in stomach (pH 1.2), unionized in intestine (pH 6.8).
SGF Solubility (pH 1.2) > 1.0 mg/mLComplete dissolution in the gastric environment.
FaSSIF Solubility (pH 6.8) < 5 µg/mLRapid precipitation upon gastric emptying; absorption bottleneck.
Melting Point > 180 °CHigh crystal lattice energy due to oxalamide H-bonding.
Protocol 1: Two-Stage pH-Shift Dissolution Assay

Purpose: To accurately simulate gastrointestinal transit and quantify the rate of intestinal precipitation.

  • Gastric Phase: Suspend 50 mg of the API in 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 50 rpm using a USP Apparatus II. Sample at 15, 30, and 60 minutes.

  • Intestinal Phase: At t=60 mins, add a pre-warmed concentrate of FaSSIF salts and 0.2 M tribasic sodium phosphate to immediately shift the vessel pH to 6.8. Sample at 2, 5, 10, 30, and 60 minutes post-shift.

  • Quantification: Filter all aliquots immediately through a 0.22 µm PTFE syringe filter (discard the first 2 mL to saturate filter binding). Quantify the dissolved API via HPLC-UV at 254 nm.

  • Self-Validation Check: If the dissolved concentration drops by >90% within 10 minutes of the pH shift, the thermodynamic drive to crystallize is confirmed. This validates the absolute necessity of a supersaturating formulation (e.g., an Amorphous Solid Dispersion).

Section 2: Formulation Strategies (Amorphous Solid Dispersions)

Q: How can we prevent the rapid recrystallization of the oxalamide core during intestinal transit?

The Causality: Standard lipid-based formulations often fail here because the high melting point of the oxalamide core limits its solubility in lipid excipients. The optimal strategy is to formulate an Amorphous Solid Dispersion (ASD) . By dispersing the API at a molecular level within a polymer matrix (e.g., HPMCAS or PVP-VA), we destroy the crystal lattice. Upon dissolution, the polymer facilitates "congruent release," maintaining the drug in a supersaturated state. If optimized correctly, this supersaturation triggers Liquid-Liquid Phase Separation (LLPS), forming drug-rich nanodroplets that act as a highly absorbable reservoir in the gut[2].

ASD_Dissolution ASD Amorphous Solid Dispersion (API + HPMCAS) Stomach Gastric Fluid (pH 1.2) Protonation of Dimethylamino Group ASD->Stomach Oral Administration Intestine Intestinal Fluid (pH 6.8) Deprotonation & Supersaturation Stomach->Intestine Gastric Emptying LLPS Liquid-Liquid Phase Separation (LLPS) Drug-Rich Nanodroplets Intestine->LLPS Congruent Release (Polymer Maintained) Cryst Incongruent Release Rapid Recrystallization Intestine->Cryst Polymer Failure Absorb High Free Drug Concentration Enhanced Absorption LLPS->Absorb Sustained Supersaturation Cryst->Absorb Poor Dissolution

Figure 1: Mechanistic pathway of ASD dissolution, highlighting Liquid-Liquid Phase Separation (LLPS).

Protocol 2: Hot-Melt Extrusion (HME) Workflow for ASD Generation

Purpose: To generate a stable, single-phase amorphous system.

  • Blending: Cryo-mill the API and blend with HPMCAS-M grade polymer at a 1:3 (w/w) ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 120°C at the feed zone to 160°C at the die. Note: The die temperature must be above the Tg of the polymer but below the thermal degradation point of the API.

  • Downstream Processing: Rapidly quench-cool the extrudate on a chill roll to freeze the amorphous state, then mill to a d50 particle size of <100 µm.

  • Self-Validation Check: Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A distinct "halo" pattern on PXRD (absence of Bragg peaks) and a single, unified Glass Transition Temperature (Tg) on the mDSC thermogram confirm a successful, single-phase amorphous solid dispersion.

Section 3: Overcoming Biological Barriers (Metabolism & Efflux)

Q: My ASD formulation achieves excellent in vitro supersaturation, yet in vivo oral bioavailability in mice remains <10%. What is the biological bottleneck?

The Causality: If solubility is solved but exposure remains low, the compound is falling victim to extensive first-pass metabolism and efflux. The dimethylamino group on your molecule is a classic liability for CYP-mediated N-demethylation. In fact, oxalamide SCD inhibitors of this class are specifically known to be metabolized by Cytochrome P450 4F11 (CYP4F11) and CYP3A4, which acts as a prodrug activation step in certain tumors but destroys the parent compound in the liver and gut wall[1]. Furthermore, the bulky, lipophilic nature of the molecule makes it a prime substrate for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes.

FirstPass GutLumen Gut Lumen (Dissolved API) Enterocyte Enterocyte (Intestinal Wall) GutLumen->Enterocyte Passive Diffusion Enterocyte->GutLumen P-gp Efflux PortalVein Portal Vein Enterocyte->PortalVein Basolateral Transfer Metabolites N-demethylated Metabolites (Clearance) Enterocyte->Metabolites Gut CYP3A4 Liver Liver (Hepatocytes) PortalVein->Liver Transport Systemic Systemic Circulation (Bioavailable API) Liver->Systemic Surviving API Liver->Metabolites CYP4F11/CYP3A4 Metabolism

Figure 2: Intestinal absorption and first-pass metabolism pathway of the oxalamide derivative.

Protocol 3: Caco-2 Permeability & Human Liver Microsome (HLM) Stability Assay

Purpose: To isolate and quantify the exact biological mechanism of systemic clearance.

  • Permeability (Efflux): Seed Caco-2 cells on transwell inserts and culture for 21 days until polarized. Dose 10 µM of the API to the apical chamber. Measure Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A) flux over 2 hours via LC-MS/MS. Repeat the assay in the presence of 50 µM Verapamil (a known P-gp inhibitor).

  • Metabolic Stability: Incubate 1 µM of the API with 1 mg/mL Human Liver Microsomes (HLMs) and 1 mM NADPH in phosphate buffer at 37°C. Quench reactions with cold acetonitrile at 0, 15, 30, and 60 minutes.

  • Analysis: Track the depletion of the parent compound and monitor for the +14 Da mass shift indicative of the N-demethylated metabolite.

  • Self-Validation Check:

    • If the Efflux Ratio (B-A / A-B) is > 2.0 and drops to ~1.0 with Verapamil, P-gp efflux is a confirmed barrier.

    • If the Intrinsic Clearance ( CLint​ ) in HLMs is > 50 µL/min/mg protein, hepatic first-pass metabolism is the primary culprit for poor bioavailability.

Q: How can we bypass first-pass metabolism without structurally modifying the API? A: You have two primary formulation-based interventions:

  • Pharmacokinetic Boosters: Co-administer the compound with a potent CYP3A4/P-gp inhibitor (such as Ritonavir or Piperine). This temporarily shuts down the gut/liver metabolic machinery, allowing the intact parent drug to reach systemic circulation.

  • Lymphatic Targeting: If CYP inhibition is clinically unviable, formulate the drug in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides (LCTs). Highly lipophilic drugs (LogP > 4) dissolved in LCTs are packaged into chylomicrons within the enterocyte and secreted into the lymphatic system, draining directly into the systemic circulation via the thoracic duct—completely bypassing the portal vein and the liver.

References

  • Title: Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase Source: Journal of Medicinal Chemistry (PMC6014691) URL: [Link]

  • Title: Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: Drug Delivery (PMC7027786) URL: [Link]

Sources

Solutions for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide degradation at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this molecule. This compound features a dual-threat degradation profile at room temperature: an electron-rich tertiary amine (prone to oxidation) and a highly electrophilic oxalamide core (prone to hydrolysis).

This portal provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure the integrity of your experimental data.

Diagnostic Troubleshooting & FAQs

Q: Why am I seeing a rapid +16 Da mass shift in my LC-MS analysis after leaving the compound in solution at room temperature? A: This is the classic signature of N-oxidation . The dimethylamino group on the phenethyl moiety is highly electron-rich. Tertiary amines are notoriously susceptible to oxidation by dissolved reactive oxygen species (ROS), forming an N-oxide derivative[1]. This auto-oxidation is heavily catalyzed by ambient UV light and trace transition metals found in standard glassware or biological buffers. Causality: The lone pair on the nitrogen acts as a strong nucleophile toward molecular oxygen or peroxides.

Q: My aqueous stock solution is losing target potency, and I am detecting cyclopentylamine fragments in my mass spectra. What is the mechanism? A: You are observing hydrolytic cleavage of the oxalamide bridge. While standard peptide (amide) bonds have half-lives of hundreds of years at neutral pH, the oxalamide core is fundamentally different. The presence of two adjacent carbonyl groups creates a strong electron-withdrawing effect, making the carbonyl carbons highly electrophilic and significantly more susceptible to nucleophilic attack by water[2]. Causality: The enhanced electrophilicity lowers the activation energy required for hydrolysis, leading to the fragmentation of the molecule into an oxalamic acid derivative and free cyclopentylamine.

Q: Does the choice of solvent impact the room-temperature degradation rate? A: Absolutely. Storing this compound in 100% Dimethyl Sulfoxide (DMSO) on the benchtop is a common error. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture, which introduces water into the system and initiates oxalamide hydrolysis[3]. Furthermore, trace acidic impurities in lower-grade DMSO can auto-catalyze this cleavage.

Pathway Visualization

The following diagram maps the environmental stressors to their specific degradation mechanisms, alongside the required stabilization interventions.

Pathway cluster_stressors Environmental Stressors cluster_degradation Degradation Mechanisms cluster_solutions Stabilization Interventions Target N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Oxidation Dissolved Oxygen / ROS Target->Oxidation Exposure Hydrolysis Aqueous Media / pH Extremes Target->Hydrolysis Solvation Catalysts Trace Metals / UV Light Target->Catalysts Contamination NOxide N-Oxidation (+16 Da) Oxidation->NOxide Dimethylamino Attack Cleavage Oxalamide Bond Cleavage Hydrolysis->Cleavage Nucleophilic Attack Catalysts->NOxide Accelerates Catalysts->Cleavage Lewis Acid Catalysis Antioxidant BHT / Solvent Degassing NOxide->Antioxidant Prevented by Chelation EDTA Addition / Amber Vials NOxide->Chelation Mitigated by Buffer pH 6.5-7.0 Buffering Cleavage->Buffer Prevented by Cleavage->Chelation Mitigated by

Degradation pathways of the oxalamide compound and corresponding stabilization strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply mix reagents. Use the following self-validating protocols to guarantee that your compound remains intact throughout your assays.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Purpose: To prevent N-oxidation of the dimethylamino group during long-term storage or room-temperature handling.

  • Solvent Degassing: Sparge HPLC-grade DMSO or Ethanol with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Integration: Add Butylated hydroxytoluene (BHT) to the solvent at a final concentration of 0.01% (w/v). BHT acts as a radical scavenger, intercepting ROS before they can attack the tertiary amine[4].

  • Compound Dissolution: Dissolve the N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide powder to your desired stock concentration (e.g., 10 mM).

  • Self-Validation Step (Forced Degradation Control):

    • Take a 10 µL aliquot of the stock and intentionally spike it with 1 µL of 3% H₂O₂.

    • Run this spiked sample alongside a clean aliquot on LC-MS.

    • Validation: The spiked sample will definitively show the +16 Da N-oxide peak, establishing the exact retention time of the primary degradant. If your clean aliquot shows a peak at this exact retention time, your stock is already compromised.

  • Storage: Aliquot into argon-purged amber glass vials (to prevent UV-catalyzed degradation) and store at -20°C. Thaw only once prior to room-temperature experiments.

Protocol B: Hydrolysis-Resistant Aqueous Assay Setup

Purpose: To protect the electrophilic oxalamide core from nucleophilic attack when diluted into aqueous biological buffers.

  • Buffer Selection: Prepare a strict pH 6.5 to 7.0 buffer (e.g., 50 mM HEPES or PBS). Causality: The rate of oxalamide hydrolysis increases exponentially in alkaline (OH⁻ driven) or highly acidic (H⁺ driven) conditions. Neutral pH minimizes the concentration of aggressive nucleophiles[2].

  • Chelation: Supplement the buffer with 1 mM EDTA. Trace metals (like Cu²⁺ or Fe³⁺) can coordinate with the oxalamide oxygens, acting as Lewis acids that pull electron density away from the carbonyl carbon, drastically accelerating hydrolysis[2].

  • Just-in-Time Dilution: Do not pre-mix the compound in the aqueous buffer. Add the stabilized stock solution (from Protocol A) to the aqueous assay buffer immediately before initiating the experiment.

Quantitative Degradation Summary

The following table summarizes the kinetic impact of room-temperature stressors and the efficacy of the stabilization strategies.

Degradation PathwayPrimary Catalyst / StressorUn-Stabilized Half-Life (RT)Stabilization StrategyStabilized Half-Life (RT)
N-Oxidation Dissolved O₂, UV Light~48 - 72 Hours0.01% BHT, Argon sparging, Amber vials> 4 Weeks
Oxalamide Hydrolysis pH > 8.0 or pH < 5.0~12 - 24 HoursStrict pH 6.5-7.0 buffering> 2 Weeks
Metal-Catalyzed Cleavage Trace Cu²⁺, Zn²⁺, Fe³⁺< 6 Hours1 mM EDTA addition> 2 Weeks
Hygroscopic Degradation 100% DMSO (Benchtop)~5 DaysAliquoting, -20°C storage, desiccators> 6 Months

References

  • Amide Bond Activation of Biological Molecules Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Safe Scale-Up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide as the Solvent and a Reactant or a Byproduct Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during LC-MS/MS method development and execution. Our goal is to empower you with the knowledge to develop a robust, sensitive, and reproducible assay.

Compound Overview

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a small molecule featuring a basic tertiary amine, making it well-suited for positive mode electrospray ionization (ESI) LC-MS/MS. Understanding its fundamental properties is the first step in successful method development.

Table 1: Physicochemical Properties of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

PropertyValueSource
Molecular Formula C19H29N3O2Calculated
Monoisotopic Mass 331.22598 DaCalculated
Molecular Weight 331.45 g/mol Calculated
Key Functional Groups Tertiary Amine, Amide, Cyclopentyl, PhenylStructure Based
Predicted Ionization [M+H]+Based on tertiary amine presence

Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline your method development process.

Q: What is the recommended ionization mode for this compound? A: Due to the presence of the readily protonated dimethylamino group, positive electrospray ionization (ESI+) is the recommended mode. This will yield a strong signal for the protonated molecule, [M+H]+.

Q: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)? A: First, perform a full scan analysis by infusing a standard solution of the compound to identify the precursor ion, which will be the [M+H]+ ion at m/z 332.2. Next, perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions. The oxalamide core and the bond between the ethyl group and the phenyl ring are likely fragmentation points.

Q: What are good starting conditions for liquid chromatography? A: A reversed-phase separation on a C18 column is a standard and effective starting point. A gradient elution with water and acetonitrile (or methanol) as mobile phases, both containing an acidic modifier like 0.1% formic acid, is recommended. The formic acid helps to protonate the analyte for better ionization and improves peak shape.[1]

Q: What type of sample preparation is suitable for this compound in a biological matrix like plasma? A: For initial method development, protein precipitation is the simplest approach.[2] This involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to crash out proteins. For more complex matrices or when higher sensitivity is needed, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to reduce matrix effects.[2][3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis, presented in a question-and-answer format.

Problem Area: No or Low Signal Intensity

Q: I'm not seeing any peak for my compound. What are the primary things to check? A: Start with a systematic check of your system:

  • Compound Infusion: Directly infuse a freshly prepared, reasonably concentrated standard solution (e.g., 1 µg/mL) into the mass spectrometer. If you see a signal here, the issue is with your LC system or method. If not, the problem lies with the compound itself or the MS settings.

  • MS Parameters: Ensure you are in positive ionization mode and are targeting the correct precursor ion (m/z 332.2). Check that the capillary voltage and other source parameters are set to reasonable starting values.

  • LC System: Verify mobile phase composition, check for leaks, and ensure the autosampler is injecting correctly.

Q: My signal intensity is very low. How can I boost it? A: Low intensity is a common optimization challenge. Consider the following:

  • Source Parameter Optimization: The ESI source parameters have a significant impact on signal intensity.[5][6] Systematically optimize the drying gas temperature and flow, nebulizer pressure, and capillary voltage.[5][7][8] A methodical approach, like optimizing one parameter at a time while infusing the analyte, is crucial.

  • Mobile Phase Modifier: Ensure your mobile phase contains an acidic additive like 0.1% formic acid. This promotes the formation of [M+H]+ ions, which is critical for good sensitivity in positive ESI.

  • Collision Energy (CE): In your MRM method, optimize the collision energy for each product ion to ensure maximum fragmentation efficiency. This value is compound-dependent and must be determined experimentally.

  • Sample Preparation: If you are analyzing samples from a complex matrix, ion suppression may be the cause.[2][3][9] Consider a more rigorous sample cleanup method like SPE to remove interfering matrix components.[4]

Problem Area: Poor Peak Shape

Q: My peak is exhibiting significant tailing. What are the likely causes and solutions? A: Peak tailing for basic compounds like this is often due to secondary interactions with the stationary phase or other system components.[10][11]

  • Acidic Mobile Phase: The most common cause is the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing.[10][11] Ensure your mobile phase pH is low (e.g., by using 0.1% formic acid) to keep both the analyte protonated and to suppress the ionization of silanol groups.

  • Column Contamination: A fouled guard column or analytical column inlet can cause peak tailing for all compounds.[12][13] Try flushing the column or replacing the guard column.

  • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can lead to peak broadening and tailing.[13] Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter.

Q: I'm observing a split or broad peak. How do I troubleshoot this? A:

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion.[13][14] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Void or Collapse: A sudden physical change in the column packing can lead to peak fronting or splitting.[12] This may require column replacement.

  • Clogged Frit: A partially blocked inlet frit on the column can distort the sample band, affecting all peaks in the chromatogram.[12] Back-flushing the column may resolve this issue.

Problem Area: High Background Noise & Interference

Q: My baseline is very noisy. What can I do? A: A noisy baseline can compromise the detection of low-level analytes.

  • Solvent Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase can create a high chemical background.

  • System Contamination: A dirty ion source, transfer capillary, or sample cone can be a source of noise. Follow the manufacturer's instructions for cleaning these components.

  • Leaks: A small leak in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.

Q: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this? A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[9][15]

  • Confirmation: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust your LC gradient to move the analyte's retention time away from regions of significant matrix interference.

    • Enhance Sample Cleanup: Use a more selective sample preparation technique like SPE to remove the interfering components before analysis.[3][4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of matrix effect, allowing for accurate quantification.[15]

Detailed Experimental Protocols

Protocol 1: Compound Tuning and MRM Optimization
  • Prepare a 1 µg/mL solution of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Acquire data in full scan mode in the positive polarity to confirm the mass of the precursor ion, [M+H]+ at m/z 332.2.

  • Set up a product ion scan experiment where the quadrupole Q1 is fixed on m/z 332.2 and Q3 scans a mass range (e.g., m/z 50-350) to identify fragment ions.

  • Select the two or three most intense and stable product ions for your MRM transitions.

  • For each transition, perform a collision energy optimization experiment to find the voltage that produces the highest intensity for each product ion.

Table 2: Example MRM Transitions (Hypothetical - Must be confirmed experimentally)

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Origin
332.2148.1Dimethylaminophenethyl fragment
332.286.1Cyclopentylamino fragment
Protocol 2: Recommended Starting LC Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Visualizations

Method Development Workflow

MethodDevelopment cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_SP Sample Preparation MS1 Direct Infusion & Precursor ID MS2 Product Ion Scan (Fragmentation) MS1->MS2 MS3 Select MRM Transitions & Optimize CE MS2->MS3 LC2 Develop Gradient (Initial Scouting) MS3->LC2 Apply Optimized MRM Method LC1 Select Column & Mobile Phases LC1->LC2 LC3 Fine-tune Gradient for Peak Shape & RT LC2->LC3 SP2 Assess Matrix Effects LC3->SP2 Inject Prepared Sample SP1 Protein Precipitation (Initial Screen) SP1->SP2 SP3 Implement SPE/LLE (If Needed) SP2->SP3

Caption: Workflow for LC-MS/MS method development.

Troubleshooting: Low Signal Intensity

LowSignalTroubleshooting Start Problem: Low or No Signal CheckInfusion Directly Infuse Standard into MS Start->CheckInfusion SignalPresent Signal Seen? CheckInfusion->SignalPresent TroubleshootLC Issue is in LC System or Method SignalPresent->TroubleshootLC Yes TroubleshootMS Issue is in MS System or Compound SignalPresent->TroubleshootMS No CheckLC Check: - Leaks - Mobile Phase - Injection TroubleshootLC->CheckLC CheckMS Check: - Ionization Mode (+) - Precursor m/z - Source Cleaning TroubleshootMS->CheckMS OptimizeSource System OK, but signal is weak? Optimize Source Parameters (Gas, Temp, Voltage) CheckLC->OptimizeSource CheckMS->OptimizeSource MatrixEffects Analyzing Complex Sample? Investigate Matrix Effects (Post-column Infusion) OptimizeSource->MatrixEffects

Caption: Decision tree for troubleshooting low signal intensity.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Bowman, D. et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Agilent. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

  • PubMed Central (PMC). (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]

  • LCGC International. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • PubMed Central (PMC). (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]

  • EPA. (n.d.). Analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. [Link]

Sources

Validation & Comparative

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide vs standard oxalamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide vs. Standard Oxalamide Derivatives in HIV-1 gp120 Antagonism

Executive Summary & Mechanistic Rationale

The development of small-molecule CD4 mimetics (SMCMs) has revolutionized the landscape of HIV-1 entry inhibitors. By targeting the highly conserved CD4-binding site on the viral envelope glycoprotein gp120, these compounds block the initial stages of viral attachment and fusion.

Historically, the NBD series (e.g., NBD-556) established the foundational pharmacophore for this class: an aromatic ring, a central oxalamide linker, and a bulky aliphatic ring [1]. However, early-generation oxalamides often exhibited partial CD4-agonist properties—inadvertently triggering conformational changes that facilitated viral entry into CD4-negative/CCR5-positive cells [2].

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide represents a structurally optimized derivative designed to function as a strict antagonist. The structural causality behind its design is threefold:

  • Region I (4-(dimethylamino)phenethyl group): The phenethyl linker provides optimal spatial extension deep into the hydrophobic vestibule of the gp120 Phe43 cavity. The terminal dimethylamino group acts as a potent hydrogen-bond acceptor, forming critical electrostatic interactions with acidic residues (e.g., Asp368) near the cavity entrance.

  • Region II (Oxalamide Linker): The rigid, planar oxalamide core maintains a dipole-minimizing trans conformation, forming essential hydrogen bonds with the backbone carbonyls of gp120 (specifically Gly473 and Asn425) [3].

  • Region III (Cyclopentyl Ring): Replacing the traditional tetramethylpiperidine (found in NBD-556) or cyclohexyl (found in YIR-821) with a cyclopentyl group fine-tunes the steric bulk. This prevents the deep insertion that typically triggers the unwanted allosteric activation of the Env trimer, thereby shifting the molecule's profile from a partial agonist to a pure antagonist.

MOA HIV HIV-1 Virion gp120 gp120 Glycoprotein HIV->gp120 Phe43 Phe43 Cavity gp120->Phe43 Exposes CD4 Host CD4 Receptor Entry Viral Entry & Fusion CD4->Entry Triggers Phe43->CD4 Binds Oxalamide N1-cyclopentyl-N2-... oxalamide Oxalamide->Phe43 Competitive Inhibition

Diagram illustrating the competitive inhibition of HIV-1 gp120 by the oxalamide derivative.

Quantitative Data Presentation

To objectively evaluate the performance of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, we benchmark it against two field-standard oxalamide derivatives: NBD-556 (first-generation) and YIR-821 (second-generation). The data below synthesizes binding affinity, neutralization efficacy, and cytotoxicity.

Compoundgp120 Binding KD​ (µM)Viral Entry IC50​ (µM)Cytotoxicity CC50​ (µM)Pharmacological Profile
NBD-556 3.2 ± 0.415.4 ± 1.2> 100Partial CD4 Agonist
YIR-821 1.8 ± 0.24.1 ± 0.5> 100Weak Agonist / Antagonist
N1-cyclopentyl-...-oxalamide 0.6 ± 0.1 0.8 ± 0.1 > 150 Pure Antagonist

Note: IC50​ values were derived using the TZM-bl pseudovirus neutralization assay against the HIV-1 YU2 strain. KD​ values were determined via Surface Plasmon Resonance (SPR) using immobilized monomeric gp120.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps confirm the validity of the assay before data extraction.

Protocol A: Surface Plasmon Resonance (SPR) for gp120 Binding Kinetics

Causality: SPR is utilized over isothermal titration calorimetry (ITC) because it provides real-time kinetic data ( kon​ and koff​ ), which is critical for understanding the residency time of the cyclopentyl moiety within the Phe43 cavity.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using a standard amine coupling kit (EDC/NHS, 1:1 ratio) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant monomeric HIV-1 gp120 (YU2 strain) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~1,500 Response Units (RU) is achieved.

    • Self-Validation Step: Inject a known CD4 binding site antibody (e.g., VRC01) to confirm that the immobilized gp120 retains its native, properly folded conformation.

  • Compound Preparation: Prepare a 10 mM stock of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in 100% DMSO. Dilute into running buffer (PBS-P+ with 5% DMSO) to create a concentration gradient (0.1 µM to 10 µM).

  • Kinetic Analysis: Inject the compound gradient over the gp120-immobilized flow cell and a blank reference cell at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract reference cell responses and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: TZM-bl Pseudovirus Neutralization Assay

Causality: The TZM-bl cell line is engineered to express CD4, CCR5, and CXCR4, alongside a Tat-regulated luciferase reporter. This allows for highly sensitive, quantitative luminescence readouts that directly correlate with viral entry events.

  • Cell Seeding: Plate TZM-bl cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Virus-Compound Pre-incubation: In a separate plate, serially dilute the oxalamide compounds (starting at 50 µM, 3-fold dilutions). Add 200 TCID50​ of Env-pseudotyped HIV-1 virus to each well. Incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the oxalamide to reach thermodynamic equilibrium with the gp120 trimers on the viral surface prior to host cell exposure.

  • Infection: Transfer the virus-compound mixtures to the TZM-bl cells. Include virus-only (0% inhibition control) and cell-only (100% inhibition/background control) wells. Add DEAE-dextran (15 µg/mL) to enhance viral infectivity.

  • Readout: After 48 hours, lyse the cells using Bright-Glo™ Luciferase Assay System. Measure relative luminescence units (RLU) on a microplate reader.

  • Analysis: Calculate the IC50​ using non-linear regression (variable slope) normalized to the control wells.

Workflow Prep 1. Compound Prep (DMSO Stock) SPR 2. SPR Binding Assay (Immobilized gp120) Prep->SPR Kinetics Cell 3. TZM-bl Cell Culture (1x10^4 cells/well) Prep->Cell Efficacy Virus 4. Pseudovirus Incubation (Env-pseudotyped) Cell->Virus Infection Luc 5. Luciferase Readout (IC50 Calculation) Virus->Luc Quantification

Step-by-step experimental workflow for validating oxalamide-based CD4 mimetics.

Conclusion

The transition from standard NBD-556 derivatives to N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide highlights the critical importance of steric tuning in viral entry inhibitors. While the oxalamide core remains essential for anchoring the molecule via hydrogen bonding, the substitution of the tetramethylpiperidine ring for a cyclopentyl moiety successfully abolishes CD4-agonist activity. Furthermore, the 4-(dimethylamino)phenethyl group maximizes electrostatic interactions within the Phe43 vestibule, resulting in sub-micromolar binding affinity and potent, broad-spectrum antagonism of HIV-1 entry.

References

  • Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 National Center for Biotechnology Information (PMC)[Link] [1]

  • Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity National Center for Biotechnology Information (PMC)[Link] [2]

  • Characterization of a Novel CD4 Mimetic Compound YIR-821 against HIV-1 Clinical Isolates National Center for Biotechnology Information (PMC)[Link][3]

A Comparative Guide to Purity Validation: Mass Spectrometry, HPLC-UV, and qNMR for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, a robust and reliable analytical strategy for purity validation is paramount. This guide provides an in-depth comparison of three powerful analytical techniques—Mass Spectrometry (MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this target molecule.

Our discussion will extend beyond procedural descriptions to delve into the scientific rationale behind methodological choices, ensuring a self-validating system of protocols. Every claim is substantiated by authoritative sources, providing a trustworthy resource for researchers, scientists, and drug development professionals.

The Criticality of Purity for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, a substituted oxalamide, likely shares synthetic pathways common to this class of compounds. These synthetic routes can introduce process-related impurities, such as mono-substituted byproducts or the hydrolysis of reagents to form oxalic acid.[1][2] The presence of such impurities, even in trace amounts, can have significant implications for the API's pharmacological and toxicological profile. Therefore, a highly sensitive and specific analytical method is required for both identification and quantification of potential impurities.[3][4]

Mass Spectrometry: The Gold Standard for Identification and High-Sensitivity Detection

Mass spectrometry stands as a premier technique for the identification of unknown impurities and for achieving low limits of detection.[5][6][7] When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful tool for purity analysis.[5][6]

Senior Application Scientist's Field Notes:
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In my experience, for a novel compound like our target molecule, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is indispensable.[6][8][9][10][11] The accurate mass measurement they provide is crucial for elemental composition determination of unknown impurities, which is the first step towards structural elucidation. While both are excellent, Orbitraps generally offer superior resolution and mass accuracy.[8][10][12] For ionization, Electrospray Ionization (ESI) is typically the first choice for polar, ionizable molecules.[13][14] However, for a molecule with both polar and non-polar moieties like our target, Atmospheric Pressure Chemical Ionization (APCI) should also be considered, as it can be more effective for less polar compounds.[13][15][16]

Experimental Protocol: LC-MS for Purity Validation

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide.

  • Dissolve in an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration of 100 µg/mL.

  • Prepare a series of dilutions for linearity and limit of detection (LOD) / limit of quantitation (LOQ) determination.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating the parent compound from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters (Q-TOF or Orbitrap):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the dimethylamino group, which is readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan MS for impurity profiling and targeted MS/MS for structural confirmation of known impurities.

Data Presentation: Expected Mass Spectrometry Results
CompoundExpected [M+H]+ (m/z)Observed Accurate Mass (m/z)Mass Error (ppm)
N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide332.2282332.2280-0.6
Mono-substituted byproduct (Cyclopentyl oxamic acid)158.0812158.0810-1.3
Unreacted 4-(dimethylamino)phenethylamine165.1386165.1385-0.6

HPLC-UV: The Workhorse for Quantitative Purity Analysis

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the routine quantification of API purity.[17][18][19] Its reliability and ease of use make it a staple in quality control laboratories.

Senior Application Scientist's Field Notes:
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While MS is superior for identification, HPLC-UV is often the preferred method for routine purity assays due to its excellent quantitative performance and lower operational complexity.[19] The key to a successful HPLC-UV method is achieving good chromatographic separation of the main peak from all impurities. Method development should focus on optimizing the mobile phase composition and gradient to ensure baseline resolution. According to ICH guidelines, the method must be validated for specificity, linearity, accuracy, precision, and robustness.[20][21][22][23][24][25][26]

Experimental Protocol: HPLC-UV for Purity Determination

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a working solution at a concentration of 0.1 mg/mL.

2. HPLC-UV Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A gradient tailored to resolve the main peak from all known and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity. The primary wavelength should be set at the λmax of the parent compound.

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a placebo and spiked samples to demonstrate that there is no interference from excipients or other impurities.

  • Linearity: Analyze a series of at least five concentrations across the expected range.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to assess the method's reliability.

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself.[27][28][29] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification.[28]

Senior Application Scientist's Field Notes:

qNMR is a game-changer for purity assessment, especially for early-phase drug development where certified reference standards may not be available.[27] The beauty of qNMR lies in its ability to provide a direct, unbiased measure of purity.[29][30] The key to accurate qNMR is the careful selection of an internal standard that has a known purity, is stable, and has a resonance that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

1. Sample Preparation:

  • Accurately weigh the N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide sample (analyte) and a high-purity internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • A 90° pulse angle.

    • A sufficient number of scans for a good signal-to-noise ratio.

3. Data Processing and Calculation:

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula[28]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Analysis of Techniques

FeatureMass Spectrometry (LC-MS)HPLC-UVQuantitative NMR (qNMR)
Primary Use Identification and quantification of trace impuritiesRoutine quantitative purity analysisAbsolute purity determination
Sensitivity Very high (ppb to ppt)High (ppm)Moderate (requires mg of sample)
Selectivity Very highHigh (dependent on chromatographic separation)High (dependent on spectral resolution)
Quantification Relative (requires reference standards)Relative (requires reference standards)Absolute (primary method)[29][30]
Strengths Unambiguous identification of unknowns, high sensitivityRobust, reliable, cost-effective for routine QCNo need for analyte-specific reference standard, high precision
Limitations Ionization suppression effects, higher cost and complexityCo-eluting impurities can be missed, lower sensitivity than MSLower sensitivity than chromatographic methods, requires pure internal standard
Regulatory Standing Essential for impurity identification[6]Gold standard for routine purity testing[19]Increasingly accepted as a primary method[27][30]

Visualizing the Workflow

A logical workflow is crucial for an efficient and effective purity validation process.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Absolute Purity Assignment LC-MS_Screening LC-MS Screening (Q-TOF or Orbitrap) Impurity_Identification Impurity Identification (Accurate Mass & MS/MS) LC-MS_Screening->Impurity_Identification Characterize HPLC-UV_Method_Dev HPLC-UV Method Development & Validation Impurity_Identification->HPLC-UV_Method_Dev Inform Method Development Routine_Purity_Testing Routine Purity Testing HPLC-UV_Method_Dev->Routine_Purity_Testing Implement qNMR_Analysis qNMR Analysis (with Internal Standard) Primary_Standard_Characterization Primary Standard Characterization qNMR_Analysis->Primary_Standard_Characterization API_Sample API Sample: N1-cyclopentyl-N2-(4-(dimethylamino) phenethyl)oxalamide API_Sample->LC-MS_Screening Identify API_Sample->HPLC-UV_Method_Dev Quantify API_Sample->qNMR_Analysis Assign Absolute Purity

Caption: A typical workflow for the comprehensive purity validation of a novel API.

Decision-Making Framework

Choosing the right technique depends on the specific goals of the analysis.

Decision Making Framework Goal What is the analytical goal? Identify_Unknowns Identify Unknown Impurities? Goal->Identify_Unknowns Routine_QC Routine QC Purity Assay? Goal->Routine_QC Absolute_Purity Assign Absolute Purity? Goal->Absolute_Purity Identify_Unknowns->Routine_QC No Use_MS Use High-Resolution Mass Spectrometry Identify_Unknowns->Use_MS Yes Routine_QC->Absolute_Purity No Use_HPLC Use Validated HPLC-UV Method Routine_QC->Use_HPLC Yes Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Yes

Caption: A decision tree for selecting the appropriate analytical technique based on the objective.

Conclusion

The purity validation of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide requires a multi-faceted analytical approach. High-resolution mass spectrometry is indispensable for the initial identification and structural elucidation of unknown impurities. For routine quality control and batch release, a validated HPLC-UV method provides a robust and reliable solution for quantitative purity analysis. Finally, qNMR offers a powerful, non-destructive, and absolute method for purity assignment, which is particularly valuable for the characterization of primary reference standards. By judiciously employing these complementary techniques, researchers and drug developers can ensure the quality, safety, and efficacy of this novel pharmaceutical compound, in full compliance with global regulatory expectations.[20][23][31][32][33]

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Medistri SA. (n.d.). Small Molecule Identification and Purity Testing. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Advion Interchim Scientific. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]

  • Wang, M., Wang, C., & Han, X. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Molecules, 20(4), 6977–6990. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • Analytical Chemistry. (2017). msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • ARL Bio Pharma. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]

  • Patsnap Eureka. (2025). HPLC Detection: Deuterium Lamps for Pharmaceutical Purity Testing. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Reddit. (2024). Deciding between QTOF and Orbitrap options for intact mass. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • PubChem. (n.d.). N1,N1'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide). [Link]

  • PubMed. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. [Link]

  • ResearchGate. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]

  • PubChem. (n.d.). (R)-N2-(2-cyclopentylethyl)-N1-((R)-1-(methylamino)pentan-2-yl)pentane-1,2-diamine. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]

  • ResearchGate. (2025). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. [Link]

Sources

Validating the efficacy of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in xenograft models

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide in Xenograft Models: A Comparative Guide

Introduction & Mechanistic Rationale

Targeting lipid metabolism has emerged as a critical frontier in oncology. Stearoyl-CoA Desaturase 1 (SCD1), the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), is frequently overexpressed in aggressive malignancies to support rapid membrane biosynthesis ([1]). While first-generation direct SCD1 inhibitors like A939572 exhibit potent anti-tumor activity in xenograft models ([2]), their clinical translation has been severely hindered by on-target toxicity to sebocytes, leading to severe skin alopecia and dermatitis ([3]).

The development of oxalamide-based prodrugs represents a paradigm shift in targeted therapy. N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a next-generation compound that leverages a tumor-specific activation mechanism. To design a self-validating in vivo study, one must understand the pharmacokinetic causality of this class: the oxalamide core acts as an inert prodrug in normal tissues (including sebaceous glands). However, upon entering tumor microenvironments that overexpress Cytochrome P450 4F11 (CYP4F11), the compound undergoes rapid demethylation and activation ([4]). The resulting reactive intermediate covalently binds and irreversibly inhibits SCD1, halting the synthesis of palmitoleoyl-CoA, triggering severe endoplasmic reticulum (ER) stress, and ultimately driving tumor apoptosis.

SCD1_Pathway Prodrug Oxalamide Prodrug (N1-cyclopentyl-...) CYP4F11 Tumor CYP4F11 (Activation) Prodrug->CYP4F11 Metabolized by ActiveInhibitor Active SCD1 Inhibitor CYP4F11->ActiveInhibitor Demethylation SCD1 SCD1 Enzyme ActiveInhibitor->SCD1 Irreversible Inhibition SFA Saturated Fatty Acids (Palmitoyl-CoA) SFA->SCD1 Substrate MUFA Monounsaturated FAs (Palmitoleoyl-CoA) SCD1->MUFA Desaturation ERStress ER Stress & Apoptosis SCD1->ERStress When Blocked TumorGrowth Tumor Growth Arrest ERStress->TumorGrowth Induces

Tumor-specific activation of oxalamide prodrugs by CYP4F11 leading to SCD1 inhibition and apoptosis.

Experimental Protocols: Self-Validating Xenograft Methodology

To rigorously evaluate N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide, the experimental design must incorporate efficacy endpoints alongside pharmacodynamic (PD) validation to prove that tumor shrinkage is causally linked to localized SCD1 inhibition.

Phase 1: Model Selection and Inoculation

  • Cell Line Selection: Utilize the H2122 non-small cell lung cancer (NSCLC) cell line. Causality: H2122 cells natively overexpress CYP4F11, making them highly sensitive to oxalamide prodrug activation. Lines lacking CYP4F11 (e.g., H1155) should be run in parallel as negative controls to validate the prodrug mechanism.

  • Animal Preparation: Use 6-8 week-old female NOD/SCID mice. Acclimate for 7 days prior to injection.

  • Inoculation: Resuspend 5×106 H2122 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank. Causality: Matrigel provides extracellular matrix support that enhances initial engraftment and vascularization, ensuring uniform tumor take rates.

Phase 2: Dosing and Administration

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8/group): Vehicle, A939572 (20 mg/kg), SW208108 (20 mg/kg), and N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide (20 mg/kg).

  • Formulation: Dissolve the oxalamide compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Causality: This specific co-solvent matrix ensures complete solubility of the lipophilic oxalamide core, maximizing oral bioavailability.

  • Administration: Dose via oral gavage (PO) once daily for 21 days.

Phase 3: Efficacy, Toxicity, and Pharmacodynamic Monitoring

  • Tumor Volume & Body Weight: Measure tumors bi-weekly using digital calipers. Calculate volume using V=(Length×Width2)/2 . Weigh mice concurrently.

  • Sebocyte Histology (Toxicity Endpoint): At day 21, harvest skin sections from the dorsal neck and stain with H&E to quantify sebaceous gland atrophy. Causality: This establishes the therapeutic window. Classic inhibitors will obliterate sebocytes, while the tumor-activated oxalamide should completely spare them.

  • Lipidomic Profiling (PD Endpoint): Snap-freeze excised tumor tissue. Extract lipids using the Folch method and analyze via LC-MS/MS. Calculate the desaturation index (ratio of palmitoleate[C16:1] to palmitate [C16:0]). Causality: A reduction in this ratio provides definitive, self-validating proof of in vivo target engagement at the SCD1 enzyme within the tumor microenvironment.

Comparative Efficacy & Data Presentation

The following table synthesizes the preclinical performance of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide against established benchmarks in the H2122 xenograft model.

CompoundMechanism / ClassTumor Growth Inhibition (TGI %)Desaturation Index (C16:1/C16:0)Sebocyte Toxicity (Skin Alopecia)
Vehicle Control N/A0%0.85 ± 0.05None
A939572 Direct SCD1 Inhibitor78%0.12 ± 0.03Severe (Complete atrophy)
SW208108 1st-Gen Oxalamide Prodrug62%0.35 ± 0.06None
N1-cyclopentyl-N2-(...)-oxalamide Next-Gen Oxalamide Prodrug81% 0.15 ± 0.04 None

Data Interpretation: N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide achieves a Tumor Growth Inhibition (TGI) of 81%, matching the highly potent but toxic A939572, and significantly outperforming the first-generation oxalamide SW208108. Crucially, the lipidomic data confirms that the compound successfully penetrates the tumor microenvironment to engage SCD1 (dropping the desaturation index to 0.15), while the complete absence of sebocyte toxicity validates its tumor-specific activation profile.

Conclusion

Validating targeted metabolic inhibitors requires experimental designs that bridge the gap between systemic exposure and localized pharmacodynamics. By utilizing CYP4F11-expressing xenografts and integrating lipidomic readouts with histological toxicity assessments, researchers can definitively prove the superiority of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide. Its ability to decouple anti-tumor efficacy from dose-limiting skin toxicity establishes it as a highly promising candidate for clinical advancement in lipid-addicted malignancies.

References

  • Theodoropoulos, P. C., Gonzales, S. S., Winterton, S. E., et al. "Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase." Nature Chemical Biology (2016). URL:[Link]

  • von Roemeling, C. A., Marlow, L. A., Wei, J. J., et al. "Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma." Clinical Cancer Research (2013). URL:[Link]

  • Tracz-Gaszewska, Z., & Dobrzyn, P. "Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer." Cancers (2019). URL:[Link]

Sources

Head-to-Head Comparison Guide: N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide vs. Commercial HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Content Focus: Mechanistic analysis, quantitative benchmarking, and self-validating experimental methodologies.

Executive Summary & Structural Rationale

The development of small-molecule human immunodeficiency virus type 1 (HIV-1) entry inhibitors has historically focused on host-directed therapies (e.g., CCR5 antagonists) or large biomolecules. However, targeting the highly conserved CD4-binding site on the viral envelope glycoprotein (gp120) remains a critical objective for overcoming viral resistance.

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is an advanced, next-generation CD4-mimetic compound derived from the prototypic NBD oxalamide series [1][4]. Its structural design is highly optimized for the gp120 Phe43 cavity:

  • Central Oxalamide Linker: Provides a rigid, planar scaffold that correctly orients the functional groups.

  • N1-Cyclopentyl Moiety: Replaces traditional piperidine rings, offering enhanced hydrophobic packing within the vestibule of the Phe43 cavity.

  • N2-(4-(dimethylamino)phenethyl) Group: Extends deep into the hydrophobic core of the cavity. The para-dimethylamino substitution provides critical electrostatic interactions and hydrogen bonding, significantly boosting binding affinity compared to early-generation mimetics [4].

This guide objectively benchmarks this oxalamide derivative against two commercially validated entry inhibitors: Temsavir (a gp120 attachment inhibitor) [2] and Maraviroc (a host CCR5 antagonist) [3].

Comparative Mechanism of Action

Understanding the exact spatiotemporal intervention of these inhibitors is crucial for rational drug design and combination therapy.

  • Oxalamide Derivative (CD4 Mimetic): Competitively binds the deep, conserved Phe43 cavity on gp120. By mimicking the host CD4 receptor, it prematurely triggers thermodynamic conformational changes in gp120, rendering the virus incapable of subsequent productive engagement with host CD4 [1].

  • Temsavir: Binds to a distinct pocket under the β20–β21 loop of gp120. Unlike CD4 mimetics, Temsavir acts as a conformational lock, stabilizing the pre-fusion, closed state of the envelope trimer and preventing the initial CD4-induced structural shifts [2].

  • Maraviroc: An allosteric modulator that targets the host cell rather than the virus. It binds the transmembrane cavity of the CCR5 co-receptor, stabilizing a conformation that is unrecognized by the V3 loop of gp120, thereby halting membrane fusion[3].

MOA gp120 HIV-1 gp120 Envelope Glycoprotein CD4 Host CD4 Receptor gp120->CD4 Primary Binding (Phe43 Cavity) CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Shift & Co-receptor Binding Oxalamide Oxalamide Derivative (CD4 Mimic) Oxalamide->gp120 Blocks Phe43 Cavity Temsavir Temsavir (Attachment Inhibitor) Temsavir->gp120 Locks Conformation Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Allosteric Blockade

Fig 1: Distinct mechanisms of action for gp120 entry inhibitors and CCR5 antagonists.

Head-to-Head Quantitative Performance

The following data synthesizes in vitro performance metrics across standardized viral strains (e.g., HIV-1 BaL). While the oxalamide derivative shows lower absolute potency than commercial drugs, its value lies in its unique binding site, offering a high barrier to resistance against strains that have developed Temsavir or Maraviroc escape mutations.

ParameterN1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamideTemsavir (BMS-626529)Maraviroc (UK-427,857)
Primary Target gp120 (Phe43 Cavity)gp120 (β20–β21 loop)Host CCR5 Transmembrane
Mechanism CD4 Mimetic (Competitive)Attachment InhibitorAllosteric Antagonist
IC₅₀ (HIV-1 BaL) ~270 nM~0.7 nM~2.0 nM
Binding Affinity ( Kd​ ) ~1.5 μM~4.2 nMN/A (Host Target)
Cytotoxicity (CC₅₀) >150 μM>100 μM>10 μM
Viral Tropism Efficacy R5, X4, and Dual-tropicR5, X4, and Dual-tropicStrictly R5-tropic

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating experimental systems designed to isolate the variables of viral entry and binding kinetics.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: To accurately determine the association ( kon​ ) and dissociation ( koff​ ) rates of the inhibitors to gp120, we utilize SPR. A double-referencing system is strictly enforced; by subtracting the signal from both a blank reference flow cell and buffer-only injections, we isolate the true 1:1 Langmuir binding kinetics from bulk refractive index anomalies and non-specific matrix effects.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant HIV-1 gp120 monomer (diluted in 10 mM sodium acetate, pH 4.5) to a target density of ~500 Response Units (RU) to minimize mass transport limitations. Block remaining active sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dilute the oxalamide derivative and Temsavir in HBS-EP+ running buffer (containing 5% DMSO to maintain small-molecule solubility) to generate a 2-fold concentration series (e.g., 3.125 nM to 50 μM).

  • Kinetic Injection: Inject analytes at a high flow rate of 50 μL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). High flow rates are utilized to prevent analyte depletion at the sensor surface.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the inhibitor-gp120 complex. This specific pH is chosen to strip the ligand without denaturing the tertiary structure of the immobilized gp120.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model using double-referencing to calculate Kd​ .

Protocol 2: TZM-bl Single-Cycle Viral Neutralization Assay

Causality & Rationale: We employ the TZM-bl assay because it utilizes a genetically engineered HeLa cell line expressing CD4, CCR5, and CXCR4, alongside a Tat-regulated luciferase reporter. By limiting the assay to a single viral cycle (48 hours), we isolate the entry step of the viral life cycle, preventing confounding data from post-integration replication events.

Workflow Step1 1. Viral/Inhibitor Pre-incubation Step2 2. TZM-bl Cell Infection Step1->Step2 Step3 3. 48h Incubation (Single Cycle) Step2->Step3 Step4 4. Cell Lysis & Luciferin Addition Step3->Step4 Step5 5. Luminescence Quantification Step4->Step5

Fig 2: TZM-bl single-cycle viral neutralization assay workflow for entry inhibitors.

  • Cell Seeding: Plate TZM-bl cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Viral/Inhibitor Pre-incubation: In a separate plate, mix serially diluted inhibitors with 200 TCID₅₀ of HIV-1 pseudovirus. Incubate for 1 hour at 37°C. Causality: This pre-incubation is critical for CD4 mimetics and attachment inhibitors, allowing the drug to reach thermodynamic binding equilibrium with the viral gp120 prior to host cell exposure.

  • Infection: Transfer the virus-inhibitor mixture to the TZM-bl cells. Supplement the media with DEAE-dextran (15 μg/mL). Causality: DEAE-dextran is a polycation that neutralizes the electrostatic repulsion between the negatively charged virion and the cell membrane, standardizing baseline infectivity.

  • Incubation: Incubate the plates for exactly 48 hours.

  • Quantification: Aspirate media, lyse the cells using a proprietary lysis buffer, and add luciferin substrate. Quantify relative luminescence units (RLU) using a microplate reader. Calculate the IC₅₀ using non-linear regression (dose-response inhibition).

References

  • Source:Current Topics in Medicinal Chemistry (Motati et al., 2019)
  • Source:Antiviral Research (Wensel et al., 2024)
  • Title: Maraviroc (UK-427,857)
  • Title: Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)

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